molecular formula C13H14O B170156 2-Ethoxy-1-methylnaphthalene CAS No. 100797-28-2

2-Ethoxy-1-methylnaphthalene

Cat. No.: B170156
CAS No.: 100797-28-2
M. Wt: 186.25 g/mol
InChI Key: SEDZIGRRVUFFEK-UHFFFAOYSA-N
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Description

2-Ethoxy-1-methylnaphthalene is a naphthalene-based organic compound of significant interest in advanced chemical research and development. This compound serves as a versatile synthetic intermediate and building block for the construction of more complex molecular architectures. Its structure, featuring both an ethoxy ether and a methyl group on the naphthalene ring system, makes it a valuable precursor in materials science, particularly for the synthesis of specialized ligands and functional organic molecules . In research applications, closely related ethoxynaphthalene derivatives have been demonstrated to be crucial starting materials for the preparation of Schiff base compounds, which are studied for their potential in developing nonlinear optical materials, optical switches, and data storage devices . The methyl and ethoxy substituents on the naphthalene core can influence the electron density and steric properties of the molecule, which in turn affects its reactivity and binding affinity in catalytic systems or when forming metal complexes. Key Applications: • Organic Synthesis: Acts as a key intermediate for pharmaceuticals, agrochemicals, and functional materials. • Materials Science Research: Serves as a precursor for Schiff bases and other compounds with potential photophysical properties . • Chemical Intermediate: Used in the development of novel compounds for various industrial R&D processes. Safety Information: While a specific safety profile for this compound is not fully established, structurally similar methylnaphthalene compounds have been the subject of toxicological studies . As with all chemicals of this nature, proper risk assessments must be conducted prior to use. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please consult the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-1-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-3-14-13-9-8-11-6-4-5-7-12(11)10(13)2/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDZIGRRVUFFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305782
Record name 2-ethoxy-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100797-28-2
Record name 2-ethoxy-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Photophysical Characterization of 2-Ethoxy-1-methylnaphthalene: Quantum Yield and Fluorescence Lifetime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Luminescent World of Naphthalene Derivatives

Naphthalene and its derivatives are a cornerstone of photophysics and are integral to the development of fluorescent probes, sensors, and other optoelectronic materials. Their relatively simple bicyclic aromatic structure gives rise to distinct and well-studied absorption and emission properties. The strategic placement of substituents, such as the ethoxy and methyl groups in 2-Ethoxy-1-methylnaphthalene, can finely tune these photophysical characteristics, making them suitable for a wide array of applications, from fundamental research to drug discovery.

Core Concepts: Understanding Quantum Yield and Fluorescence Lifetime

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2].

Φf = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield can range from 0 to 1. A value of 1 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. Conversely, a value of 0 signifies that the molecule does not fluoresce at all, with the absorbed energy being dissipated through non-radiative pathways. For many fluorescent molecules used in microscopy and sensing, quantum yields are typically in the range of 0.05 to close to 1.0[3]. A high quantum yield is generally a desirable characteristic for fluorescent probes.

The quantum yield is an intrinsic property of a molecule but can be significantly influenced by its environment, including solvent polarity, temperature, pH, and the presence of quenching agents[3][4].

Fluorescence Lifetime (τf)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is typically on the nanosecond timescale for small organic molecules. Unlike fluorescence intensity, the lifetime is often independent of the fluorophore concentration and the intensity of the excitation source, making it a robust parameter for many applications[5].

The fluorescence lifetime is sensitive to various factors, including the molecular structure of the fluorophore and its immediate environment. Factors such as temperature, solvent polarity, and the presence of quenchers can all affect the fluorescence lifetime[5].

The relationship between quantum yield and lifetime is given by:

Φf = kf / (kf + knr)

where:

  • kf is the rate constant for radiative decay (fluorescence).

  • knr is the sum of the rate constants for all non-radiative decay pathways.

The fluorescence lifetime (τf) is the reciprocal of the sum of the radiative and non-radiative decay rates:

τf = 1 / (kf + knr)

These relationships highlight the interplay between the different decay pathways available to an excited molecule.

The Jablonski Diagram: Visualizing Photophysical Processes

The Jablonski diagram is a powerful tool for illustrating the electronic states of a molecule and the transitions that can occur between them.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S2 S₂ (Second Excited Singlet State) S0->S2 S1->S0 Fluorescence (kf) S1->S0 Non-Radiative Decay (knr) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the primary photophysical pathways.

Expected Photophysical Properties of this compound

Based on the photophysical properties of related naphthalene derivatives, we can infer some of the expected characteristics of this compound. Naphthalene itself has a fluorescence lifetime that is sensitive to the solvent environment[6]. The introduction of an electron-donating ethoxy group and a weakly electron-donating methyl group to the naphthalene core is expected to influence its electronic structure and, consequently, its photophysical properties.

  • Solvent Effects: The polarity of the solvent is likely to have a significant impact on both the quantum yield and the fluorescence lifetime of this compound. More polar solvents may lead to changes in the energy levels of the excited state, potentially affecting the rates of radiative and non-radiative decay.

  • Substitution Pattern: The positions of the ethoxy and methyl groups on the naphthalene ring will also play a crucial role. The specific substitution pattern in this compound will determine the extent of electronic perturbation and, therefore, the resulting photophysical properties.

Experimental Determination of Quantum Yield and Fluorescence Lifetime

Part 1: Relative Quantum Yield Measurement

The relative method is a widely used and reliable approach for determining the fluorescence quantum yield of a compound[7][8]. This method involves comparing the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield.

Experimental Protocol: Relative Quantum Yield Determination

  • Selection of a Standard:

    • Choose a fluorescence standard with a known and stable quantum yield. The standard should have an absorption and emission profile that is similar to the test compound, this compound.

    • For naphthalene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or naphthalene in cyclohexane (Φf = 0.23) are common choices.

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the test compound and the standard in the same spectroscopic-grade solvent.

    • The concentrations should be chosen such that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

    • It is crucial to use high-purity solvents and clean equipment to avoid contamination[9].

  • Spectroscopic Measurements:

    • Measure the UV-Vis absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should ideally be at the absorption maximum of the test compound.

    • Ensure that the experimental conditions (e.g., cuvette path length, temperature, instrument settings) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard.

    • The plots should be linear, and the slope of each line should be determined.

  • Calculation of Quantum Yield:

    • The quantum yield of the test compound (Φx) can be calculated using the following equation[8]:

      Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

      where:

      • Φstd is the quantum yield of the standard.

      • Gradx is the slope of the plot for the test compound.

      • Gradstd is the slope of the plot for the standard.

      • ηx is the refractive index of the solvent used for the test compound.

      • ηstd is the refractive index of the solvent used for the standard. (If the same solvent is used, this term is equal to 1).

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation Prep_Sample Prepare Dilute Solutions of Sample Measure_Abs Measure Absorbance Prep_Sample->Measure_Abs Prep_Standard Prepare Dilute Solutions of Standard Prep_Standard->Measure_Abs Measure_Fluor Measure Fluorescence (Same λex) Measure_Abs->Measure_Fluor Plot_Data Plot Integrated Fluorescence vs. Absorbance Measure_Fluor->Plot_Data Calculate_QY Calculate Quantum Yield Using Slopes and Refractive Indices Plot_Data->Calculate_QY

Caption: Workflow for the determination of relative fluorescence quantum yield.

Part 2: Fluorescence Lifetime Measurement

Time-Correlated Single-Photon Counting (TCSPC) is a highly sensitive and accurate technique for measuring fluorescence lifetimes in the nanosecond range.

Experimental Protocol: Fluorescence Lifetime Determination by TCSPC

  • Instrumentation:

    • A TCSPC system typically consists of a pulsed light source (e.g., a picosecond diode laser or a mode-locked laser), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.

  • Data Acquisition:

    • The sample is excited by the pulsed light source.

    • The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation cycles.

    • A histogram of these time differences is constructed, which represents the fluorescence decay profile.

  • Data Analysis:

    • The fluorescence decay data is fitted to an exponential decay function to extract the fluorescence lifetime (τf). For a single fluorescent species, the decay is typically mono-exponential.

    • The quality of the fit is assessed by examining the residuals and the chi-squared value.

TCSPC_Workflow Pulsed_Source Pulsed Light Source Sample Sample (this compound) Pulsed_Source->Sample Timing_Electronics Timing Electronics (TAC/ADC) Pulsed_Source->Timing_Electronics Start Detector Fast Photodetector Sample->Detector Detector->Timing_Electronics Stop Histogram Build Histogram of Photon Arrival Times Timing_Electronics->Histogram Analysis Fit Decay Curve to Exponential Function Histogram->Analysis Lifetime Determine Fluorescence Lifetime (τf) Analysis->Lifetime

Caption: Simplified workflow for fluorescence lifetime measurement using TCSPC.

Conclusion

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. ATSDR. [Link]

  • Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641–2684. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.
  • Centers for Disease Control and Prevention. (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. CDC. [Link]

  • Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991–1024.
  • Evident Scientific. (n.d.). Basic Concepts in Fluorescence. Evident Scientific. [Link]

  • LibreTexts. (2023). 3.6: Variables that Influence Fluorescence Measurements. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylnaphthalene. PubChem. [Link]

  • ResearchGate. (n.d.). Dependence of the effective fluorescence lifetime of naphthalene.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Fluorescence lifetime of naphthalene in different solvents. ResearchGate. [Link]

  • Rurack, K., & Resch-Genger, U. (Eds.). (2008). Standardization and Quality Assurance in Fluorescence Measurements I: Techniques. Springer.
  • U.S. Environmental Protection Agency. (2003). Toxicological Review of 2-Methylnaphthalene. EPA. [Link]

  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methylated Naphthalene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Naphthalene Methylation in Scientific Research

Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), serves as a fundamental scaffold in numerous applications, from industrial chemical synthesis to the development of novel therapeutic agents. The strategic addition of methyl groups to the naphthalene core dramatically alters its physicochemical properties, creating a diverse family of compounds with unique characteristics. Understanding these changes is paramount for researchers in medicinal chemistry, materials science, and environmental science.

This technical guide provides a comprehensive exploration of the physicochemical properties of methylated naphthalene compounds. We will delve into the influence of the number and position of methyl substituents on key parameters such as solubility, melting and boiling points, and lipophilicity. Furthermore, we will examine the characteristic spectroscopic signatures of these compounds and provide detailed, field-proven protocols for their experimental determination. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively work with and understand these versatile molecules.

The Impact of Methylation on Core Physicochemical Properties

The introduction of methyl groups to the naphthalene ring system, while seemingly a minor structural modification, induces significant and predictable shifts in the molecule's physical and chemical behavior. These changes are primarily driven by alterations in intermolecular forces, molecular symmetry, and electron density distribution.

Solubility

Naphthalene itself exhibits low aqueous solubility due to its nonpolar aromatic structure.[1] The addition of methyl groups, which are also nonpolar, further decreases water solubility. This is a direct consequence of the increase in the overall hydrophobicity of the molecule. As the number of methyl groups increases, the energetic penalty for disrupting the hydrogen-bonding network of water to accommodate the nonpolar solute becomes greater, leading to diminished solubility. For instance, the aqueous solubility of 1-methylnaphthalene is approximately 25.8 mg/L at 25°C, and this value generally decreases with further methylation.[2]

Melting and Boiling Points

The melting and boiling points of methylated naphthalenes are influenced by changes in molecular weight and intermolecular forces, primarily van der Waals interactions. As methyl groups are added, the molecular weight increases, leading to stronger van der Waals forces and, consequently, higher boiling points. For example, the boiling point of naphthalene is 218 °C, while 1-methylnaphthalene and 2-methylnaphthalene have boiling points of approximately 240-243 °C and 241 °C, respectively.[2][3]

The melting point, however, is also highly dependent on the symmetry of the molecule and how efficiently it can pack into a crystal lattice. Symmetrical isomers tend to have higher melting points than their asymmetrical counterparts because they can form more stable and ordered crystal structures. This is evident in the dimethylnaphthalene series, where the more symmetrical 2,6-dimethylnaphthalene has a significantly higher melting point (106-110 °C) compared to the less symmetrical 1,6-dimethylnaphthalene (-16.9 °C).[1][4]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug development, as it provides a measure of a compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The addition of hydrophobic methyl groups to the naphthalene core systematically increases the logP value.[5] The logP of 1-methylnaphthalene is approximately 3.87, and this value increases with the addition of more methyl groups.[2][5] This trend is a direct reflection of the increased partitioning of the more nonpolar methylated naphthalenes into the lipophilic octanol phase over the aqueous phase.

Comparative Physicochemical Data

To provide a clear and concise overview of the impact of methylation, the following tables summarize key physicochemical properties for a selection of methylated naphthalene compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility (mg/L at 25°C)logP
NaphthaleneC₁₀H₈128.1780.2218313.30
1-MethylnaphthaleneC₁₁H₁₀142.20-22240-24325.83.87
2-MethylnaphthaleneC₁₁H₁₀142.2034.6241.124.63.86
1,3-DimethylnaphthaleneC₁₂H₁₂156.22-6 to -326384.42
1,4-DimethylnaphthaleneC₁₂H₁₂156.226-7264~1.34.39
1,5-DimethylnaphthaleneC₁₂H₁₂156.2282265~14.40
1,6-DimethylnaphthaleneC₁₂H₁₂156.22-16.9264<14.40
1,7-DimethylnaphthaleneC₁₂H₁₂156.22-12.9926311.54.44
1,8-DimethylnaphthaleneC₁₂H₁₂156.2263.5270~0.54.40
2,3-DimethylnaphthaleneC₁₂H₁₂156.22103-105268~1.24.29
2,6-DimethylnaphthaleneC₁₂H₁₂156.22106-11026224.31
2,7-DimethylnaphthaleneC₁₂H₁₂156.2296-97262~1.44.30

Note: The values presented are compiled from various sources and may vary slightly depending on the experimental conditions.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and structural elucidation of methylated naphthalenes. Each method provides unique information about the molecular structure and electronic environment.

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectra of naphthalenes are characterized by distinct absorption bands arising from π → π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern. Methyl groups, being weak electron-donating groups, typically cause a bathochromic (red) shift in the absorption maxima.[6] This is due to the destabilization of the highest occupied molecular orbital (HOMO) and a smaller HOMO-LUMO energy gap. The extent of this shift is dependent on the position of the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise substitution pattern of methylated naphthalenes.

  • ¹H NMR: The aromatic protons of the naphthalene ring system typically resonate in the region of 7.2-8.2 ppm. The chemical shifts and coupling patterns are highly informative for distinguishing between different isomers. The methyl protons appear as a singlet in the upfield region, typically between 2.2 and 2.7 ppm. The exact chemical shift of the methyl protons can provide clues about their position on the ring.

  • ¹³C NMR: The aromatic carbons of naphthalene resonate between approximately 125 and 135 ppm. The chemical shifts of the carbon atoms are influenced by the electron-donating effect of the methyl groups. The methyl carbons themselves typically appear as a single peak in the upfield region, around 15-25 ppm. Two-dimensional NMR techniques, such as COSY and HMBC, are invaluable for unambiguously assigning all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methylated naphthalenes, electron ionization (EI) is a common technique. The molecular ion (M⁺) is typically observed with high abundance. Fragmentation often involves the loss of a methyl radical (CH₃•) to form a stable [M-15]⁺ ion. Further fragmentation can occur through the loss of acetylene (C₂H₂) or other small neutral molecules. The specific fragmentation pattern can aid in the differentiation of isomers, although it can be challenging for closely related structures.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of key physicochemical properties of methylated naphthalenes. These protocols are designed to be self-validating and are grounded in established standards.

Determination of Melting Point

The melting point is a fundamental property for the characterization and purity assessment of solid organic compounds.

Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • For an unknown compound, perform a rapid preliminary determination by heating at a rate of 10-20 °C/min to find an approximate melting range.

    • For a more accurate determination, start heating at a rate of 1-2 °C/min when the temperature is about 10-15 °C below the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted (the end of melting). A pure compound will typically have a sharp melting range of 1-2 °C.

MeltingPointWorkflow A Dry and Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D For Unknowns E Slow Heating (Accurate MP) C->E For Known Approx. MP D->E F Record Melting Range E->F LogP_Determination cluster_prep Preparation cluster_calib Calibration cluster_analysis Analysis A1 Prepare Mobile Phase (Methanol/Buffered Water) B1 Inject Standards & Record tR A1->B1 A2 Prepare Reference Standards (Known logP) A2->B1 A3 Prepare Test Compound Solution C1 Inject Test Compound & Record tR A3->C1 B3 Calculate Capacity Factors (k) B1->B3 B2 Determine Dead Time (t₀) B2->B3 B4 Plot log(k) vs. logP (Calibration Curve) B3->B4 C3 Determine logP from Calibration Curve B4->C3 C2 Calculate Capacity Factor (k) C1->C2 C2->C3

Caption: HPLC-based logP Determination Workflow.

Spectroscopic Analysis Protocols

UV-Vis Spectroscopy:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, hexane, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the methylated naphthalene in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (typically 200-400 nm for naphthalenes).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and the corresponding absorbance values.

NMR Spectroscopy:

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra. Standard acquisition parameters are typically sufficient, but may need to be optimized for very dilute samples.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts of all peaks. For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) may be necessary for complete assignment.

Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Method Development: Develop a gas chromatography method that provides good separation of the analyte from any impurities. This involves selecting an appropriate GC column, temperature program, and carrier gas flow rate.

  • MS Parameter Setup: Set the mass spectrometer parameters, including the ionization mode (typically electron ionization at 70 eV), mass range, and scan speed.

  • Data Acquisition: Inject the sample into the GC-MS system and acquire the data.

  • Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the methylated naphthalene. Examine the mass spectrum of this peak to determine the molecular weight and analyze the fragmentation pattern.

Conclusion and Future Outlook

The physicochemical properties of methylated naphthalenes are intricately linked to the number and position of the methyl groups on the aromatic core. This guide has provided a comprehensive overview of these relationships, supported by comparative data and detailed experimental protocols. A thorough understanding of these properties is crucial for the rational design of new molecules in drug discovery, the development of advanced materials, and the assessment of the environmental fate of these compounds.

As analytical techniques continue to advance, we can expect a more refined understanding of the subtle interplay between structure and property in this important class of molecules. Future research will likely focus on the development of more accurate predictive models for physicochemical properties and the exploration of the biological activities of a wider range of polysubstituted naphthalenes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7002, 1-Methylnaphthalene. Retrieved from [Link].

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link].

  • Luehrs, D. C., & He, Y. (2007). Estimation of selected physicochemical properties for methylated naphthalene compounds. Journal of Chemical & Engineering Data, 52(5), 1810–1815. [Link]

  • Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-methyl- (CAS 90-12-0). Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7055, 2-Methylnaphthalene. Retrieved from [Link].

  • Marugan, J., & Rablen, P. R. (2000). Effects of Alkyl Substituents on the Excited States of Naphthalene: Semiempirical Study. The Journal of Physical Chemistry A, 104(35), 8207–8214. [Link]

  • OECD. (1995). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Palladium-Catalyzed Synthesis of 2-Ethoxy-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2-Ethoxy-1-methylnaphthalene, a key intermediate in various fields of chemical research. The synthesis is achieved through a robust and efficient palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. This guide offers a comprehensive, step-by-step methodology, an in-depth discussion of the reaction mechanism, and critical insights into the selection of reagents and reaction conditions. The protocol is designed to be self-validating and is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

Substituted naphthalenes are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. Among these, this compound serves as a valuable building block for more complex molecular architectures. Traditional methods for the synthesis of aryl ethers, such as the Williamson ether synthesis, often require harsh reaction conditions and have limited substrate scope. In contrast, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-heteroatom bonds under milder conditions with high functional group tolerance.[1][2]

This application note details a reliable protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction between 1-methyl-2-naphthol and an ethylating agent. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines and aryl halides, has been extensively developed and adapted for the synthesis of aryl ethers.[3][4] The success of this transformation is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base, which work in concert to facilitate the catalytic cycle.[1][5]

Reaction Scheme

The overall transformation is depicted below:

Figure 1: General reaction scheme for the palladium-catalyzed ethoxylation of 1-methyl-2-naphthol.

Materials and Reagents

Reagent Table
Reagent/MaterialGradeSupplierCAS No.Notes
1-Methyl-2-naphthol≥98%Sigma-Aldrich604-35-3Starting material.
Bromoethane≥99%Sigma-Aldrich74-96-4Ethylating agent.
[Pd(cinnamyl)Cl]₂≥97%Strem Chemicals12134-97-3Palladium precatalyst.
SPhos≥98%Strem Chemicals657408-07-6Phosphine ligand.
Cesium Carbonate (Cs₂CO₃)≥99%Sigma-Aldrich534-17-8Base.
TolueneAnhydrous, ≥99.8%Sigma-Aldrich108-88-3Reaction solvent.
Argon or NitrogenHigh Purity--For inert atmosphere.
Rationale for Reagent Selection
  • Palladium Precatalyst: [Pd(cinnamyl)Cl]₂ is a stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[6] Its use avoids the handling of air-sensitive Pd(0) sources.

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky and electron-rich biaryl phosphine ligand from the Buchwald group.[1] Such ligands are known to promote the reductive elimination step and stabilize the catalytically active monoligated palladium species, leading to higher reaction efficiency, especially for challenging C-O bond formations.[7]

  • Base: Cesium carbonate (Cs₂CO₃) is a moderately strong inorganic base that is effective in deprotonating the naphthol nucleophile without promoting side reactions.[8] Weaker bases can also be effective in Buchwald-Hartwig reactions.[9]

  • Solvent: Anhydrous toluene is a common solvent for palladium-catalyzed cross-coupling reactions due to its high boiling point and ability to dissolve the organic substrates and catalyst complex.

Experimental Protocol

Reaction Setup
  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-methyl-2-naphthol (1.0 mmol, 158.2 mg), cesium carbonate (1.5 mmol, 488.7 mg), [Pd(cinnamyl)Cl]₂ (0.02 mmol, 10.3 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Seal the Schlenk tube with a rubber septum and purge with high-purity argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the catalyst and ligand.[6]

  • Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) via syringe.

  • Add bromoethane (1.2 mmol, 89.5 µL) via syringe.

  • Seal the Schlenk tube tightly with a Teflon screw cap.

Reaction Execution and Monitoring
  • Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC, a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) can be used as the eluent.

Work-up and Purification
  • Once the reaction is complete (as indicated by the consumption of the starting material), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding deionized water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Reaction Mechanism

The catalytic cycle for the Buchwald-Hartwig C-O coupling reaction is illustrated below.

Buchwald_Hartwig_CO_Coupling Pd0 Pd(0)L OA_complex Ar-Pd(II)(X)L Pd0->OA_complex Oxidative Addition HX_Base [Base-H]X Nuc_add [Ar-Pd(II)(OR)L] OA_complex->Nuc_add Base-mediated Nucleophilic Substitution Nuc_add->Pd0 Reductive Elimination Product Ar-OR Nuc_add->Product Base Base ArX Ar-X ROH R-OH

Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

The catalytic cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide (in a conceptual sense, as we start with a naphthol, the C-O bond is formed with an ethylating agent). A more accurate representation for this specific reaction involves the formation of a palladium alkoxide intermediate. The base deprotonates the naphthol, and this naphthoxide displaces the halide on the palladium complex. The crucial reductive elimination step then occurs, forming the desired C-O bond of the product and regenerating the Pd(0) catalyst.[3] The bulky and electron-donating SPhos ligand facilitates this final, product-forming step.[1][7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure the use of high-purity, anhydrous reagents and solvent. Properly purge the reaction vessel with an inert gas.
Insufficiently strong baseConsider using a stronger base such as K₃PO₄ or NaOtBu, but be mindful of potential side reactions.
Formation of side productsReaction temperature too highLower the reaction temperature and increase the reaction time.
Competing side reactionsOptimize the stoichiometry of the reagents.
Difficulty in purificationCo-elution of product and ligandUse a different solvent system for column chromatography. Consider a ligand that is more easily separated.

Safety Precautions

  • Bromoethane is a volatile and flammable liquid and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and may be irritating. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene is a flammable and toxic solvent. Use in a fume hood and avoid inhalation and skin contact.

  • Cesium carbonate is a hygroscopic and irritating solid. Handle with care and avoid creating dust.

Conclusion

The palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol detailed in this application note, utilizing a [Pd(cinnamyl)Cl]₂/SPhos catalyst system, offers a practical and scalable approach for researchers in organic synthesis and drug development. The key to success lies in the careful selection of the catalyst system and the rigorous exclusion of air and moisture from the reaction.

References

  • Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis, 13(3), 512-519. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Gessner, V. H. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Torcivia, S., & Toste, F. D. (2001). Palladium-Catalyzed Intramolecular C−O Bond Formation. Journal of the American Chemical Society, 123(40), 9674–9675. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. [Link]

  • Malinowski, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18015–18025. [Link]

Sources

Application of 2-Ethoxy-1-methylnaphthalene in Organic Light-Emitting Diodes (OLEDs): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel OLED Materials

Organic Light-Emitting Diodes (OLEDs) have revolutionized the display and lighting industries with their superior contrast, vibrant colors, and design flexibility. The performance of an OLED is intrinsically linked to the molecular architecture of the organic materials employed within its multilayer structure.[1] The ongoing pursuit of next-generation OLEDs with enhanced efficiency, stability, and color purity necessitates the exploration of novel organic molecules. Naphthalene derivatives have emerged as a promising class of materials for OLEDs, demonstrating versatility as fluorescent emitters, host materials, and charge-transporting agents.[2][3] Their rigid aromatic core provides good thermal stability and high photoluminescence quantum yields, which are critical for device longevity and performance.[4] This technical guide explores the potential application of a specific, yet underexplored, naphthalene derivative, 2-Ethoxy-1-methylnaphthalene, in the fabrication of efficient and stable OLEDs.

This compound: A Candidate for Advanced OLEDs

This compound is a versatile aromatic compound with well-documented applications in organic synthesis and photochemistry.[5] While its direct application in OLEDs is not extensively reported, its molecular structure and known properties suggest significant potential. The naphthalene core provides a foundation for high triplet energy, a desirable characteristic for host materials in phosphorescent OLEDs (PhOLEDs), while the ethoxy and methyl substitutions can influence its solubility, film-forming properties, and electronic characteristics.

Hypothesized Role in OLEDs: A High Triplet Energy Host Material

Based on its chemical structure, this compound is proposed as a novel host material for the emissive layer (EML) in phosphorescent OLEDs. The rationale for this hypothesis is grounded in the following principles:

  • High Triplet Energy (ET): The naphthalene moiety is known to possess a high triplet energy. This is crucial for a host material in a PhOLED to efficiently confine the triplet excitons of the phosphorescent dopant and prevent back energy transfer, thereby maximizing the device's internal quantum efficiency.

  • Good Solubility and Film Morphology: The presence of the ethoxy and methyl groups is anticipated to enhance the solubility of the molecule in common organic solvents, making it suitable for solution-based processing techniques like spin-coating. These substituents can also disrupt intermolecular packing, potentially leading to amorphous thin films with good morphological stability, which is essential for preventing device degradation.

  • Charge Transport Properties: While not primarily a charge-transporting material, the naphthalene core can facilitate charge carrier mobility. The electron-donating nature of the ethoxy group may influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be further tuned through molecular design for balanced charge injection and transport within the emissive layer.

Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis, purification, and characterization of this compound, followed by its integration into a model OLED device.

Protocol 1: Synthesis and Purification of this compound

A common synthetic route to this compound involves the Williamson ether synthesis, starting from 1-methyl-2-naphthol.

Materials:

  • 1-methyl-2-naphthol

  • Sodium hydride (NaH)

  • Ethyl iodide (CH3CH2I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-methyl-2-naphthol in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride portion-wise with stirring. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: OLED Device Fabrication

This protocol describes the fabrication of a simple multilayer OLED using this compound as a host material in the emissive layer. The device architecture is as follows: ITO / PEDOT:PSS / EML (this compound doped with a phosphorescent emitter) / TPBi / LiF / Al.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • This compound (synthesized and purified)

  • Phosphorescent emitter (e.g., fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)3] for green emission)

  • 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) - Electron Transport Layer (ETL)

  • Lithium fluoride (LiF) - Electron Injection Layer (EIL)

  • Aluminum (Al) - Cathode

  • Spin-coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use to improve the work function of the ITO.[6]

  • Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 4000 rpm for 60 seconds. Anneal the substrate at 120 °C for 15 minutes in a nitrogen atmosphere.[6]

  • Emissive Layer (EML) Deposition: Prepare a solution of this compound and the phosphorescent dopant (e.g., 6 wt% Ir(ppy)3) in a suitable organic solvent (e.g., chlorobenzene). Spin-coat the EML solution on top of the PEDOT:PSS layer. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm). Anneal the substrate at 80 °C for 20 minutes inside the glovebox.

  • Electron Transport and Injection Layer Deposition: Transfer the substrate into a high-vacuum thermal evaporator. Sequentially deposit a 40 nm layer of TPBi as the ETL and a 1 nm layer of LiF as the EIL.[7][8]

  • Cathode Deposition: Deposit a 100 nm layer of aluminum (Al) as the cathode through a shadow mask to define the active area of the device.[7][8]

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers from oxygen and moisture.[9]

Protocol 3: Device Characterization

Equipment:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer

  • Probe station

Procedure:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Place the encapsulated device in a probe station. Apply a forward bias voltage sweep using the SMU and simultaneously measure the current density (J) and the luminance (L) using the photometer.[10]

  • Efficiency Calculations: From the J-V-L data, calculate the key performance parameters of the OLED:

    • Current Efficiency (ηc): Calculated as L/J (cd/A).

    • Power Efficiency (ηp): Calculated as πL/(J*V) (lm/W).

    • External Quantum Efficiency (EQE): Requires a calibrated integrating sphere setup to measure the total photon flux.[11]

  • Electroluminescence (EL) Spectrum: Measure the EL spectrum of the device at a constant driving voltage using a spectroradiometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.

  • Lifetime Measurement: Monitor the luminance of the device over time at a constant current density to determine its operational stability, often reported as the time it takes for the initial luminance to decrease to 50% (LT50).[11]

Data Presentation and Visualization

Expected Photophysical Properties of this compound
PropertyExpected Value/RangeSignificance in OLEDs
UV-Vis Absorption (λmax) 280-330 nmIndicates the energy required to excite the molecule.
Photoluminescence Emission (λPL) 320-380 nmDetermines the intrinsic emission color of the material.
Triplet Energy (ET) > 2.6 eVA high triplet energy is crucial for hosting green and blue phosphorescent emitters without energy loss.
HOMO Level -5.4 to -5.8 eVInfluences hole injection from the adjacent layer.
LUMO Level -1.8 to -2.2 eVAffects electron injection and transport.
Diagrams

OLED_Device_Structure cluster_OLED Hypothetical OLED Structure Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer (TPBi) EIL->ETL EML Emissive Layer (this compound + Dopant) ETL->EML HIL Hole Injection Layer (PEDOT:PSS) EML->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Hypothetical multilayer OLED structure incorporating this compound as a host material.

Experimental_Workflow cluster_Workflow Experimental Workflow Synthesis Synthesis & Purification of this compound Fabrication OLED Device Fabrication Synthesis->Fabrication Characterization Device Characterization (J-V-L, EL, Lifetime) Fabrication->Characterization

Sources

Naphthalene Derivatives as Fluorescent Probes for Detecting Biomolecules: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Naphthalene Scaffold in Fluorescent Probe Design

The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, has proven to be a remarkably versatile platform for the development of fluorescent probes for biomolecule detection.[1] Its rigid, planar structure and extended π-electron system give rise to favorable photophysical properties, including high quantum yields and excellent photostability.[1] Furthermore, the naphthalene core can be readily functionalized at various positions, allowing for the fine-tuning of its spectral properties and the introduction of specific recognition moieties for a wide range of biological targets.[1] This inherent modularity has led to the creation of a diverse toolkit of naphthalene-based probes capable of sensing subtle changes in their microenvironment, making them invaluable for studying complex biological processes.

Naphthalene derivatives exhibit a range of fluorescence mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Excited-State Intramolecular Proton Transfer (ESIPT), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[2] These mechanisms allow for the design of "turn-on," "turn-off," and ratiometric probes that respond to the presence of specific biomolecules with a detectable change in fluorescence intensity or a shift in emission wavelength. This guide provides an in-depth exploration of the applications of various classes of naphthalene derivatives, complete with detailed protocols and expert insights to empower researchers in their scientific endeavors.

Key Classes of Naphthalene-Based Probes and Their Applications

The strategic modification of the naphthalene core has given rise to several key classes of fluorescent probes, each with unique characteristics and applications.

Naphthalimides: Bright and Photostable Probes for Diverse Analytes

Naphthalimides are a prominent class of naphthalene derivatives characterized by their high fluorescence quantum yields, large Stokes shifts, and exceptional photostability.[3] Their emission properties are highly sensitive to the polarity of their environment, making them excellent candidates for sensing applications.[3][4]

Applications:

  • Enzyme Activity: Naphthalimide-based probes have been successfully employed to monitor the activity of various enzymes, including γ-glutamyl transpeptidase (GGT), a biomarker for certain cancers, and caspase-3, a key enzyme in apoptosis.[5][6] These probes are often designed with a recognition site that is cleaved by the target enzyme, leading to a "turn-on" fluorescent response.

  • Metal Ion Detection: The naphthalimide scaffold can be functionalized with chelating agents to create selective probes for metal ions such as Zn2+, Al3+, and H2S.[2][7][8] Binding of the metal ion often disrupts a PET quenching pathway, resulting in a significant increase in fluorescence.

  • Intracellular pH Sensing: Ratiometric naphthalimide-based probes have been developed for imaging and quantifying intracellular pH, a critical parameter in cellular homeostasis.[9]

Dansyl Chloride: A Classic Reagent for Covalent Labeling of Proteins and Peptides

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic fluorescent labeling reagent that reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts.[10][11] This property makes it an invaluable tool for studying protein structure and function.

Applications:

  • Protein Labeling and Quantification: Dansyl chloride is widely used to label the N-terminal amino acids of proteins and peptides for sequencing and quantification.[11]

  • Probing Protein Conformation: The fluorescence of dansylated proteins is sensitive to the polarity of the local environment. This allows researchers to monitor conformational changes, protein folding and unfolding, and ligand binding.

Prodan and Laurdan: Environment-Sensitive Probes for Elucidating Membrane Properties

Prodan (6-propionyl-2-(dimethylamino)naphthalene) and its lauroyl derivative, Laurdan, are highly sensitive to the polarity of their environment, exhibiting a significant red shift in their emission spectra in more polar solvents.[12] This solvatochromism makes them powerful tools for studying the properties of biological membranes.

Applications:

  • Membrane Fluidity and Polarity: Prodan and Laurdan are widely used to measure the fluidity and polarity of cell membranes.[13] Changes in the lipid packing of the membrane alter the local environment of the probe, leading to a shift in its emission spectrum. This is often quantified using the Generalized Polarization (GP) value.

  • Lipid Raft Visualization: The differential partitioning of Laurdan into ordered and disordered lipid domains allows for the visualization of lipid rafts, specialized microdomains within the cell membrane.

Anilino-naphthalene Sulfonates (ANS): Probing Hydrophobic Sites in Proteins

8-Anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent probe that exhibits weak fluorescence in aqueous solution but becomes highly fluorescent upon binding to hydrophobic regions of proteins. This property makes it an excellent tool for studying protein conformation and aggregation.

Applications:

  • Detection of Protein Folding Intermediates: ANS can be used to detect partially folded or "molten globule" states of proteins, which often expose hydrophobic surfaces that are buried in the native state.

  • Monitoring Protein Aggregation: The formation of protein aggregates is often associated with the exposure of hydrophobic regions. ANS can be used to monitor this process by detecting the increase in fluorescence as it binds to the aggregates.

Experimental Protocols

Here, we provide detailed, step-by-step protocols for key applications of naphthalene-based fluorescent probes.

Protocol 1: General Enzyme Activity Assay Using a Naphthalimide-Based "Turn-On" Probe

This protocol describes a general method for measuring enzyme activity using a naphthalimide probe that is activated upon enzymatic cleavage.

Principle: The probe consists of a naphthalimide fluorophore quenched by a recognition moiety. The target enzyme cleaves this moiety, releasing the fluorophore and causing a "turn-on" fluorescence signal that is proportional to enzyme activity.

Materials:

  • Naphthalimide-based enzyme-activatable probe

  • Purified enzyme or cell lysate containing the enzyme of interest

  • Assay buffer (optimized for the specific enzyme)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the naphthalimide probe in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of enzyme dilutions in assay buffer.

    • Prepare a substrate solution (if required by the enzyme) in assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add the following in order:

      • Assay buffer

      • Enzyme solution (or cell lysate)

      • Substrate solution (if applicable)

    • Include appropriate controls:

      • Negative control: No enzyme.

      • Positive control: Known active enzyme.

      • Inhibitor control: Enzyme pre-incubated with a known inhibitor.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the naphthalimide probe to each well to a final concentration typically in the low micromolar range.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the naphthalimide fluorophore.

    • Measure the fluorescence intensity at regular intervals over a set period.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each sample.

    • The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the enzyme activity.

    • Compare the rates of the experimental samples to the controls to determine the relative enzyme activity.

Causality Behind Experimental Choices:

  • Choice of Buffer: The assay buffer must be optimized for the specific enzyme to ensure maximal activity and stability. Factors to consider include pH and the presence of cofactors or metal ions.

  • Probe Concentration: The probe concentration should be optimized to be in excess of the enzyme concentration to ensure that the reaction rate is not limited by probe availability.[14] However, excessively high concentrations can lead to background fluorescence and potential artifacts.[14]

Protocol 2: Covalent Labeling of Proteins with Dansyl Chloride

This protocol provides a method for covalently labeling proteins with dansyl chloride to probe their structure and dynamics.

Principle: Dansyl chloride reacts with primary amines (N-terminus and lysine side chains) on the protein surface to form a stable, fluorescent sulfonamide bond. The fluorescence of the attached dansyl group is sensitive to its local environment.

Materials:

  • Purified protein of interest

  • Dansyl chloride

  • Acetonitrile or acetone (anhydrous)

  • Reaction buffer (e.g., 50 mM sodium bicarbonate, pH 9.0-9.5)

  • Size-exclusion chromatography column or dialysis tubing to remove excess dye

  • Spectrofluorometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Dansyl Chloride Solution Preparation:

    • Prepare a stock solution of dansyl chloride (e.g., 10 mg/mL) in anhydrous acetonitrile or acetone immediately before use. Dansyl chloride is moisture-sensitive.[15]

  • Labeling Reaction:

    • Slowly add a 5- to 10-fold molar excess of the dansyl chloride solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours or overnight at 4°C.

  • Removal of Excess Dye:

    • Separate the labeled protein from the unreacted dansyl chloride using a size-exclusion chromatography column or by extensive dialysis against a suitable buffer (e.g., PBS).

  • Characterization of Labeled Protein:

    • Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at ~340 nm.

    • Record the fluorescence emission spectrum of the labeled protein by exciting at ~340 nm.

Causality Behind Experimental Choices:

  • Reaction pH: The reaction is performed at an alkaline pH (9.0-9.5) because the unprotonated form of the primary amine is the reactive species.[15]

  • Solvent for Dansyl Chloride: Anhydrous organic solvent is used to dissolve dansyl chloride to prevent its hydrolysis, which would render it unreactive.[15]

Protocol 3: Measuring Membrane Fluidity using Laurdan Generalized Polarization (GP)

This protocol describes the use of Laurdan to measure changes in cell membrane fluidity using fluorescence microscopy and calculating the Generalized Polarization (GP) value.

Principle: Laurdan's emission spectrum shifts depending on the lipid packing of the membrane. In more ordered, gel-phase membranes, the emission is blue-shifted (~440 nm). In more fluid, liquid-crystalline phase membranes, the emission is red-shifted (~490 nm). The GP value quantifies this shift.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Laurdan stock solution (e.g., 1 mM in DMSO)

  • Imaging buffer (e.g., HBSS)

  • Fluorescence microscope equipped with two emission filters (e.g., 440/40 nm and 490/40 nm) and a suitable excitation filter (e.g., 365/10 nm)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Staining:

    • Wash the cells twice with pre-warmed imaging buffer.

    • Incubate the cells with 5-10 µM Laurdan in imaging buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with pre-warmed imaging buffer to remove excess probe.[16]

  • Image Acquisition:

    • Mount the dish/coverslip on the microscope stage.

    • Acquire two fluorescence images of the same field of view sequentially:

      • Image 1 (I440): Using the blue emission filter.

      • Image 2 (I490): Using the green emission filter.

  • Data Analysis (GP Calculation):

    • For each pixel in the images, calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)

    • Generate a GP map of the cells, where the pixel intensity corresponds to the calculated GP value. Higher GP values (approaching +1) indicate a more ordered membrane, while lower GP values (approaching -1) indicate a more fluid membrane.

Causality Behind Experimental Choices:

  • Choice of Laurdan: Laurdan is chosen for its sensitivity to the polarity of the membrane environment, which is directly related to lipid packing and fluidity.[17]

  • GP Calculation: The ratiometric nature of the GP calculation minimizes artifacts from variations in probe concentration, cell thickness, and excitation intensity, providing a more robust measure of membrane fluidity.[16]

Data Presentation

Table 1: Photophysical Properties of Selected Naphthalene-Based Fluorescent Probes

ProbeExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)Target Biomolecule(s)Reference
Naphthalimide-NH2 ~420~540~120~0.6 (in EtOH)pH, Metal Ions[3]
Dansyl Chloride ~340~520~180Varies with environmentPrimary/Secondary Amines[10]
Prodan ~360~440 (in nonpolar) / ~530 (in polar)~80 / ~170Varies with environmentMembrane Polarity[12]
Laurdan ~365~440 (in gel phase) / ~490 (in liquid phase)~75 / ~125Varies with environmentMembrane Fluidity[17]
ANS ~350~480 (bound to protein)~130~0.004 (in water) / ~0.8 (bound)Protein Hydrophobic SitesN/A

Note: The exact photophysical properties can vary depending on the solvent, pH, and binding state.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Enzyme-Activated Probe Mechanism cluster_1 Laurdan GP Measurement Workflow A Naphthalimide-Quencher (Non-fluorescent) B Target Enzyme A->B Binding C Cleavage of Quencher B->C Catalysis D Naphthalimide Fluorophore (Fluorescent) C->D Release E Cell Staining with Laurdan F Image Acquisition (440 nm & 490 nm) E->F G Pixel-by-Pixel GP Calculation F->G H GP Map Generation G->H

Caption: Mechanisms of naphthalimide probe activation and Laurdan GP workflow.

Troubleshooting and Best Practices

  • High Background Fluorescence:

    • Cause: Excess probe, autofluorescence from cells or media.

    • Solution: Optimize probe concentration, use appropriate washing steps, and use phenol red-free media for cell imaging.[18]

  • Low Signal-to-Noise Ratio:

    • Cause: Low probe concentration, inefficient labeling, or quenching.

    • Solution: Increase probe concentration or incubation time, ensure optimal reaction conditions (pH, temperature), and check for potential quenchers in the sample.

  • Photobleaching:

    • Cause: Prolonged exposure to excitation light.

    • Solution: Minimize exposure time, use a lower excitation intensity, and use an anti-fade mounting medium for fixed samples.

  • Probe Precipitation:

    • Cause: Low solubility of the probe in aqueous buffer.

    • Solution: Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use, ensuring the final concentration of the organic solvent is low (typically <1%).

Conclusion

Naphthalene derivatives represent a powerful and versatile class of fluorescent probes for the detection and imaging of a wide array of biomolecules. Their tunable photophysical properties and amenability to chemical modification have enabled the development of sophisticated tools for elucidating complex biological processes. By understanding the underlying principles of probe design and applying rigorous experimental protocols, researchers can harness the full potential of these remarkable molecules to advance our understanding of biology and drive new discoveries in drug development.

References

  • B. Lin, L. Fan, J. Ge, W. Zhang, C. Zhang, C. Dong and S. Shuang, Analyst, 2018, 143, 5054. [Link]

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  • Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). PCR Assay Optimization and Validation.
  • N/A
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  • MDPI. (2023, April 17). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI.
  • Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. (n.d.). PubMed Central.
  • Irshad, R., Asim, S., Mansha, A., & Arooj, Y. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(3), 1273-1303.
  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025, January 8). MDPI.
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  • Geraghty, C., Wynne, C., & Elmes, R. B. P. (2021). 1,8-Naphthalimide based fluorescent sensors for enzymes.
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  • Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles. (n.d.). PubMed Central.
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  • Wenzel, M., Rautenbach, M., & Strahl, H. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol, 8(20), e3040.
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  • CN102887841A - Preparation method of compound dansyl chloride - Google Patents. (n.d.).
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  • Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3. (2024, July 5). UL Research Repository.
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  • Dansyl chloride. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

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  • Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn 2+. (2022, August 1). SpringerLink.
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  • Dansyl chloride (DNSCl) | Fluorescent Dye. (n.d.). MedchemExpress.
  • ORAL TALK Laurdan GP imaging in live cells for studying membrane dynamics during interactions of host cells with Virulent lipids. (n.d.). Chem.iitb.
  • Development and Application of a 1,8-Naphthalimide-Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum. (2025, August 19). PubMed Central.
  • Laurdan Adopts Distinct, Phase-Specific Orientations in Lipid Membranes. (2025, June 10).
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Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-Ethoxy-1-methylnaphthalene in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethoxy-1-methylnaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility issues with this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the successful formulation and application of this compound in your experiments.

I. Understanding the Challenge: Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Like many PAHs, its chemical structure, characterized by fused benzene rings, results in significant hydrophobicity and consequently, low water solubility.[1] This inherent property can pose considerable challenges in various experimental settings, particularly in biological and pharmaceutical research where aqueous environments are prevalent.

PropertyValueSource
Molecular FormulaC₁₃H₁₄[2]
Molecular Weight172.22 g/mol [3]
AppearanceBluish-brown oil or a clear yellow liquid[4]
Water SolubilityVery low (predicted to be in the range of mg/L)[5][6]
LogP (Octanol/Water Partition Coefficient)3.239[3]
Solubility in Organic SolventsSoluble in ethanol, benzene, and ether[5][7]

This table summarizes key physicochemical properties of naphthalene and its derivatives, providing a basis for understanding the solubility of this compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: The molecular structure of this compound is dominated by a nonpolar naphthalene core. This large hydrophobic surface area limits its ability to form favorable interactions (like hydrogen bonds) with polar water molecules, leading to very low aqueous solubility.

Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add my aqueous buffer. What is happening?

A2: This is a common phenomenon known as "salting out" or precipitation upon addition of a non-solvent. The organic solvent initially solvates the compound, but as you introduce the aqueous buffer, the overall polarity of the solvent system increases. Water becomes the predominant solvent, and since this compound is not soluble in water, it precipitates out of the solution.

Q3: Are there any initial steps I should take before attempting more complex solubilization techniques?

A3: Yes. Before moving to advanced methods, ensure you have optimized basic conditions. This includes vigorous vortexing, sonication, and gentle heating (if the compound's stability permits). These methods can help overcome kinetic barriers to dissolution, although they may not significantly increase the thermodynamic solubility.

III. Troubleshooting Guides: Step-by-Step Solutions

Guide 1: Co-Solvent Systems for Enhanced Solubility

Issue: My experimental protocol requires a higher concentration of this compound in an aqueous buffer than what can be achieved with water alone.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds.[8][9] They work by reducing the overall polarity of the solvent system, thereby making it more favorable for the hydrophobic solute to dissolve.[9]

Step-by-Step Protocol:

  • Select an appropriate co-solvent: Common choices for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycol (PEG).[9][10][11]

  • Prepare a stock solution: Dissolve the this compound in the chosen co-solvent at a high concentration.

  • Titrate into the aqueous buffer: Slowly add the stock solution to your aqueous buffer while vortexing or stirring vigorously.

  • Observe for precipitation: Monitor the solution for any signs of cloudiness or precipitation.

  • Determine the maximum tolerable co-solvent concentration: The goal is to find the highest concentration of the co-solvent that your system (e.g., cell culture) can tolerate without adverse effects, while achieving the desired concentration of your compound.

Data Presentation: Example Co-Solvent Titration

% Ethanol in Water (v/v)Maximum Achieved Concentration of this compound (µg/mL)Observations
1%< 1Clear solution
5%15Clear solution
10%50Slight haze
20%120Precipitation

Workflow Diagram:

CoSolvent_Workflow A Dissolve in Co-solvent C Titrate A into B with Vortexing A->C B Prepare Aqueous Buffer B->C D Observe for Precipitation C->D E Determine Max Concentration D->E

Caption: Co-solvent titration workflow.

Guide 2: Surfactant-Mediated Solubilization

Issue: I need to prepare a stable aqueous formulation of this compound for in vitro assays, but co-solvents are interfering with my experimental results.

Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[12] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate nonpolar molecules like this compound, effectively dispersing them in the aqueous medium.[13][14]

Step-by-Step Protocol:

  • Choose a suitable surfactant: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) are commonly used in biological applications due to their relatively low toxicity.[10]

  • Prepare a surfactant solution: Make a stock solution of the surfactant in your aqueous buffer at a concentration well above its CMC.

  • Add the compound: Add the this compound to the surfactant solution.

  • Facilitate dissolution: Use sonication or gentle heating to aid in the encapsulation of the compound within the micelles.

  • Filter the solution: Pass the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

Workflow Diagram:

Surfactant_Workflow A Prepare Surfactant Solution (>CMC) B Add Compound A->B C Sonicate/Heat Gently B->C D Filter (0.22 µm) C->D E Stable Aqueous Formulation D->E

Caption: Surfactant-mediated solubilization workflow.

Guide 3: Cyclodextrin Inclusion Complexes

Issue: I am developing a drug delivery system and need to enhance the bioavailability of this compound.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][17] They can form inclusion complexes with hydrophobic "guest" molecules that fit into their cavity, thereby increasing the apparent water solubility of the guest.[16][18]

Step-by-Step Protocol:

  • Select a cyclodextrin: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used in pharmaceutical formulations.[10][19]

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin in the aqueous medium.

  • Add the compound: Add this compound to the cyclodextrin solution.

  • Promote complexation: Stir or shake the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Separate undissolved compound: Centrifuge and filter the solution to obtain a clear solution of the cyclodextrin-compound complex.

Mechanism Diagram:

Cyclodextrin_Mechanism cluster_0 Aqueous Environment A Hydrophobic Compound C Inclusion Complex (Soluble) A->C + B Cyclodextrin B->C

Caption: Formation of a cyclodextrin inclusion complex.

Guide 4: Nanoparticle-Based Drug Delivery Systems

Issue: My application requires a sustained release of this compound and targeted delivery.

Causality: Nanoparticle-based drug delivery systems encapsulate the hydrophobic drug within a carrier, enhancing its solubility and stability.[20][21][22] These systems can also be functionalized for targeted delivery and controlled release.[23]

Step-by-Step Protocol (Example: Nanoprecipitation for Polymeric Nanoparticles):

  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The polymer and drug will precipitate as nanoparticles.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure.

  • Purification: Wash and collect the nanoparticles by centrifugation.

  • Resuspension: Resuspend the purified nanoparticles in the desired aqueous medium.

Workflow Diagram:

Nanoparticle_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Dissolve Compound & Polymer in Organic Solvent C Inject Organic into Aqueous Phase (Nanoprecipitation) A->C B Prepare Stabilizer Solution B->C D Solvent Evaporation C->D E Purify by Centrifugation D->E F Resuspend in Aqueous Medium E->F

Caption: Nanoprecipitation workflow for nanoparticle formulation.

IV. References

  • Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • 1-Methylnaphthalene. (n.d.). PubChem. Retrieved from [Link]

  • Somu, C. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. Retrieved from [Link]

  • Al-Sha'bani, A. M., & Al-Mimar, S. A. (2021). Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. Molecules, 26(16), 4933.

  • Mura, P. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics, 15(3), 868.

  • BenchChem. (2025). Solubility of 2-Ethoxynaphthalene in Organic Solvents: An In-depth Technical Guide. BenchChem.

  • Edwards, D. A., Luthy, R. G., & Liu, Z. (1991). Solubilization of polycyclic aromatic hydrocarbons in micellar nonionic surfactant solutions. Environmental Science & Technology, 25(1), 127-133.

  • Chemical Properties of Naphthalene, 2-ethoxy- (CAS 93-18-5). (n.d.). Cheméo. Retrieved from [Link]

  • Yuan, T., et al. (2024). Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects. International Journal of Nanomedicine, 19, 10321–10340.

  • Nanoparticle-based delivery systems for enhanced bioavailability of poorly water-soluble drugs: A review and experimental validation. (2025). ResearchGate.

  • Ghoshal, S., & Luthy, R. G. (2000). Selective Solubilization of Polycyclic Aromatic Hydrocarbons From Multicomponent Nonaqueous-Phase Liquids Into Nonionic Surfactant Micelles. Environmental Science & Technology, 34(4), 612-618.

  • Rezac, M. E., & Rossky, P. J. (2015). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 119(25), 7817-7826.

  • Popa, M. I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(11), 1605.

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 14(1), 057-068.

  • Ma, Y., et al. (2024). Nanotechnology & Poorly Soluble Drugs. Drug Design, Development and Therapy, 18, 1481–1499.

  • 2-methylnaphthalene. (n.d.). Government of Canada. Retrieved from [Link]

  • 2-Methylnaphthalene. (2006). New Jersey Department of Environmental Protection.

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2017). OAText.

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.

  • Szejtli, J. (2004). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 30(4), 329-342.

  • Showing Compound 2-Methylnaphthalene (FDB007631). (n.d.). FooDB. Retrieved from [Link]

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2022). MDPI.

  • Nagai, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56051.

  • Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. (2022). MDPI.

  • Das, U., & La-Pack, M. A. (2010). Solubilization of aromatic and hydrophobic moieties by arginine in aqueous solutions. The Journal of Chemical Physics, 133(5), 055102.

  • Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. (2006). Pharmaceutical Technology.

  • Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions. (2025). ResearchGate.

  • An Overview on Common Organic Solvents and Their Toxicity. (2019). ResearchGate.

  • Cyclodextrin Derivatives – Versatile Carriers in Modern Science. (2025). YouTube.

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn.

  • 1-Ethyl-2-methylnaphthalene. (n.d.). PubChem. Retrieved from [Link]

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Validation & Comparative

A Comparative Toxicological Assessment of 1-Methylnaphthalene and 2-Methylnaphthalene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the toxicity of 1-methylnaphthalene (1-MN) and 2-methylnaphthalene (2-MN), two isomeric polycyclic aromatic hydrocarbons (PAHs). This document is intended for researchers, scientists, and drug development professionals who may encounter these compounds in environmental contexts or as structural motifs in pharmaceutical agents. We will delve into their comparative acute toxicity, genotoxicity, and metabolic activation pathways, supported by experimental data and detailed methodologies.

Introduction to Methylnaphthalenes

1-Methylnaphthalene and 2-methylnaphthalene are structurally similar compounds, differing only in the position of the methyl group on the naphthalene ring.[1] This seemingly minor structural variance, however, can lead to significant differences in their biological activity and toxicological profiles. Both are prevalent environmental contaminants, primarily originating from the incomplete combustion of organic materials, and are found in fossil fuels and their byproducts.[2] Understanding their comparative toxicity is crucial for accurate risk assessment and for informing the development of safer chemical entities in various industries, including pharmaceuticals.

Executive Summary of Comparative Toxicity

While structurally analogous, 1-methylnaphthalene and 2-methylnaphthalene exhibit distinct toxicological profiles. The available data suggests that 1-methylnaphthalene may possess a higher acute oral toxicity in rats compared to what is reported for 2-methylnaphthalene. Genotoxicity assessments indicate that neither isomer is a potent mutagen in standard bacterial assays. The primary targets for toxicity for both compounds in animal models are the respiratory tract and the liver.[3] The divergence in their toxicity is largely attributed to differences in their metabolic activation by cytochrome P450 enzymes, which dictates the formation of reactive metabolites.

I. Comparative Acute and Systemic Toxicity

Acute toxicity studies provide a fundamental measure of a substance's potential to cause harm after a single exposure. The following table summarizes the available oral LD50 data for 1-MN and 2-MN in rats.

CompoundSpeciesRouteLD50Reference
1-Methylnaphthalene RatOral1840 mg/kg[4][5][6]
2-Methylnaphthalene RatOralLow acute toxicity reported; specific LD50 not consistently available. Studies show no mortality at high doses.[7]

The data indicates that 1-methylnaphthalene has a moderate level of acute toxicity when administered orally to rats. For 2-methylnaphthalene, while a precise LD50 value is not consistently reported, studies have indicated low acute toxicity, with animals surviving high doses.[7] This suggests that 1-MN may be more acutely toxic via the oral route than 2-MN.

In vivo studies have identified the primary target organs for both isomers as the respiratory system and the liver.[3] Chronic exposure to both 1-MN and 2-MN has been shown to induce pulmonary alveolar proteinosis in mice.[7]

II. Genotoxicity Profile: A Comparative Analysis

Genotoxicity assays are critical for determining the potential of a chemical to damage genetic material, a key event in carcinogenesis.

CompoundAssayTest SystemMetabolic Activation (S9)ResultReference
1-Methylnaphthalene Ames TestSalmonella typhimuriumWith and withoutEquivocal/Negative[8]
2-Methylnaphthalene Ames TestSalmonella typhimuriumWith and withoutNegative[9]
1-Methylnaphthalene In vitro Micronucleus TestHuman peripheral lymphocytesWith and withoutNegative[8]
2-Methylnaphthalene Chromosomal AberrationHuman peripheral lymphocytesWith and withoutNegative[9]

The available data from in vitro genotoxicity studies suggest that neither 1-methylnaphthalene nor 2-methylnaphthalene are potent mutagens. 1-Methylnaphthalene has produced equivocal to negative results in the Ames test.[8] Similarly, 2-methylnaphthalene was found to be non-mutagenic in the Ames test and did not induce chromosomal aberrations or sister chromatid exchanges in human lymphocytes in vitro.[9] These findings are consistent with the broader understanding that many non-substituted PAHs require metabolic activation to exert genotoxic effects, and even then, the mutagenic potential can be weak.

III. Metabolic Activation: The Root of Toxicological Divergence

The toxicity of many PAHs, including methylnaphthalenes, is intrinsically linked to their metabolism, which is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[5][10] These enzymes can detoxify xenobiotics, but can also convert them into reactive electrophilic metabolites that can covalently bind to cellular macromolecules like DNA, RNA, and proteins, leading to cytotoxicity and genotoxicity.

Both 1-MN and 2-MN can undergo two primary metabolic pathways:

  • Ring Epoxidation: The formation of reactive epoxide intermediates on the naphthalene ring system.

  • Methyl Group Oxidation: The oxidation of the methyl group to a hydroxymethyl group.

The balance between these two pathways is a critical determinant of the toxic potential of each isomer.

Cytochrome P450 Isoforms and Metabolic Preference

Different CYP isoforms exhibit varying specificities and efficiencies in metabolizing 1-MN and 2-MN. While a complete picture of all involved CYPs is still emerging, some key players have been identified. For the parent compound, naphthalene, CYP1A1, CYP1A2, CYP2E1, CYP2F1, and CYP3A4 are known to be involved in its metabolism.[5]

For the methylnaphthalenes, the presence of the methyl group introduces an alternative site for metabolism. Studies have shown that the mouse lung-selective CYP2F2 can metabolize 2-methylnaphthalene. This isoform is also implicated in the bioactivation of naphthalene in the lung. The metabolism of 1-methylnaphthalene is suggested to involve CYP1A enzymes.

A key comparative point is the differential metabolism observed in human versus rat liver microsomes for 1-methylnaphthalene. In human liver microsomes, aromatic ring oxidation (epoxidation) is the preferred pathway, whereas in rat liver microsomes, side-chain (methyl group) oxidation is more prominent. This species-specific difference in metabolism highlights the importance of using human-relevant models in toxicological assessments.

The formation of reactive epoxides through ring oxidation is generally considered the primary pathway leading to the toxicity of naphthalenic compounds.[10] Therefore, the higher propensity of 1-methylnaphthalene to undergo ring oxidation in human liver microsomes may contribute to its potentially greater toxicity compared to 2-methylnaphthalene.

Visualizing the Metabolic Pathways

The following diagrams illustrate the principal metabolic activation pathways for 1-methylnaphthalene and 2-methylnaphthalene.

Metabolic_Pathway_1MN 1-Methylnaphthalene 1-Methylnaphthalene CYP450 CYP450 1-Methylnaphthalene->CYP450 Metabolism Ring Epoxidation Ring Epoxidation CYP450->Ring Epoxidation Methyl Group Oxidation Methyl Group Oxidation CYP450->Methyl Group Oxidation Reactive Epoxides Reactive Epoxides Ring Epoxidation->Reactive Epoxides 1-Hydroxymethylnaphthalene 1-Hydroxymethylnaphthalene Methyl Group Oxidation->1-Hydroxymethylnaphthalene Detoxification (e.g., GSH conjugation) Detoxification (e.g., GSH conjugation) Reactive Epoxides->Detoxification (e.g., GSH conjugation) Toxicity (Covalent Binding) Toxicity (Covalent Binding) Reactive Epoxides->Toxicity (Covalent Binding) Excretion Excretion 1-Hydroxymethylnaphthalene->Excretion Detoxification (e.g., GSH conjugation)->Excretion Metabolic_Pathway_2MN 2-Methylnaphthalene 2-Methylnaphthalene CYP450 (e.g., CYP2F2) CYP450 (e.g., CYP2F2) 2-Methylnaphthalene->CYP450 (e.g., CYP2F2) Metabolism Methyl Group Oxidation (Predominant) Methyl Group Oxidation (Predominant) CYP450 (e.g., CYP2F2)->Methyl Group Oxidation (Predominant) Ring Epoxidation Ring Epoxidation CYP450 (e.g., CYP2F2)->Ring Epoxidation 2-Hydroxymethylnaphthalene 2-Hydroxymethylnaphthalene Methyl Group Oxidation (Predominant)->2-Hydroxymethylnaphthalene Reactive Epoxides Reactive Epoxides Ring Epoxidation->Reactive Epoxides Excretion Excretion 2-Hydroxymethylnaphthalene->Excretion Detoxification (e.g., GSH conjugation) Detoxification (e.g., GSH conjugation) Reactive Epoxides->Detoxification (e.g., GSH conjugation) Toxicity (Covalent Binding) Toxicity (Covalent Binding) Reactive Epoxides->Toxicity (Covalent Binding) Detoxification (e.g., GSH conjugation)->Excretion

Metabolic pathway of 2-Methylnaphthalene.

IV. Experimental Protocols for Toxicological Assessment

To ensure the scientific integrity and reproducibility of toxicological data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to assess the toxicity of compounds like 1-MN and 2-MN.

In Vitro Cytotoxicity Assessment: The Neutral Red Uptake (NRU) Assay

The NRU assay is a widely used method to assess the cytotoxicity of chemicals based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.

Principle: Healthy, viable cells have intact lysosomal membranes and can actively take up and retain neutral red. When cells are damaged by a cytotoxic agent, their ability to retain the dye is diminished. The amount of dye retained is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well microtiter plate at a predetermined density (e.g., 1 x 10^4 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Exposure:

    • Prepare a series of dilutions of 1-MN and 2-MN in the appropriate cell culture medium. A solvent like dimethyl sulfoxide (DMSO) may be used to dissolve the compounds, ensuring the final solvent concentration in the medium is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the seeding medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining:

    • After the exposure period, remove the treatment medium and wash the cells with a phosphate-buffered saline (PBS) solution.

    • Add a medium containing a specific concentration of neutral red (e.g., 50 µg/mL) to each well.

    • Incubate the plate for 3 hours to allow for dye uptake by viable cells.

  • Dye Extraction and Quantification:

    • Remove the neutral red-containing medium and wash the cells again with PBS.

    • Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

    • Agitate the plate gently for 10-15 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

NRU_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 Seed_Cells Seed HepG2 cells in 96-well plate Treat_Cells Treat cells with 1-MN and 2-MN dilutions Seed_Cells->Treat_Cells 24h Incubation Incubate_NR Incubate with Neutral Red solution Treat_Cells->Incubate_NR 24-72h Exposure Wash_Cells Wash cells to remove excess dye Incubate_NR->Wash_Cells 3h Incubation Extract_Dye Extract dye with destain solution Wash_Cells->Extract_Dye Measure_Absorbance Measure absorbance at 540 nm Extract_Dye->Measure_Absorbance Data_Analysis Data_Analysis Measure_Absorbance->Data_Analysis Calculate IC50

Neutral Red Uptake (NRU) Assay Workflow.
Genotoxicity Assessment: The Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to induce mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium. The assay is conducted with and without the addition of a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Step-by-Step Methodology:

  • Preparation:

    • Prepare cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

    • Prepare the S9 mix for metabolic activation, if required.

    • Prepare a range of concentrations of 1-MN and 2-MN, along with positive and negative (vehicle) controls.

  • Plate Incorporation Assay:

    • To a test tube, add the tester strain culture, the test compound solution, and either the S9 mix or a buffer.

    • Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate (lacking histidine).

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.

Ames_Test_Workflow Prepare_Components Prepare Salmonella strains, S9 mix, and test compounds Mix_Components Mix bacteria, test compound, and S9 mix/buffer Prepare_Components->Mix_Components Add_Top_Agar Add molten top agar and mix Mix_Components->Add_Top_Agar Plate_Mixture Pour mixture onto minimal glucose agar plates Add_Top_Agar->Plate_Mixture Incubate_Plates Incubate plates at 37°C for 48-72h Plate_Mixture->Incubate_Plates Count_Colonies Count revertant colonies Incubate_Plates->Count_Colonies Analyze_Results Analyze for dose-dependent increase in revertants Count_Colonies->Analyze_Results

Ames Test Workflow.

V. Conclusion and Future Directions

This comparative guide has synthesized the available toxicological data for 1-methylnaphthalene and 2-methylnaphthalene. Key takeaways include:

  • Acute Toxicity: 1-Methylnaphthalene appears to have a higher acute oral toxicity in rats than 2-methylnaphthalene.

  • Genotoxicity: Both isomers show a low potential for mutagenicity in standard in vitro assays.

  • Metabolism: The differential metabolism by cytochrome P450 enzymes, particularly the balance between ring epoxidation and methyl group oxidation, is a key factor driving their toxicological differences. The higher propensity for ring epoxidation of 1-MN in human liver microsomes may be a significant contributor to its toxicity.

Future Research: To further refine our understanding of the comparative toxicity of these isomers, future research should focus on:

  • Direct Comparative In Vitro Cytotoxicity Studies: Performing head-to-head cytotoxicity assays (e.g., NRU or MTT) using human-relevant cell lines, such as HepG2 or primary human hepatocytes, to generate comparative IC50 values.

  • Detailed CYP Mapping: Elucidating the full spectrum of human CYP isoforms involved in the metabolism of both 1-MN and 2-MN and quantifying their respective contributions to the formation of reactive metabolites.

  • In Vivo Studies: Conducting well-designed in vivo studies that directly compare the toxicity of the two isomers in relevant animal models, focusing on target organ histopathology and biomarkers of toxicity.

By continuing to investigate the nuanced differences in the toxicological profiles of these closely related compounds, the scientific community can enhance chemical risk assessments and promote the development of safer chemical products.

References

  • Buckpitt, A., et al. (2002). Naphthalene and 1-Nitronaphthalene: A Minireview of Metabolism, Covalent Binding, and the Tissues at Risk. Drug Metabolism Reviews, 34(4), 791-820. [Link]

  • Cho, T. M., et al. (2006). In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. Drug metabolism and disposition: the biological fate of chemicals, 34(1), 176-183. [Link]

  • Emi, Y., & Konishi, Y. (1985). Endogenous lipid pneumonia in B6C3F1 mice. In: Respiratory System.
  • Florin, I., et al. (1980). Screening of tobacco smoke constituents for mutagenicity using the Ames test. Toxicology, 18(3), 219-232. [Link]

  • Genter, M. B., et al. (2006). Naphthalene toxicity in mice and aryl hydrocarbon receptor-mediated CYPs. Biochemical and biophysical research communications, 348(1), 120-123. [Link]

  • Griffin, K. A., et al. (1981). Pulmonary toxicity, hepatic, and extrahepatic metabolism of 2-methylnaphthalene in mice. Toxicology and applied pharmacology, 61(2), 185-196. [Link]

  • Kulka, U., et al. (1988). In vitro investigations of the genotoxicity of 1- and 2-methylnaphthalene. Mutation Research/Genetic Toxicology, 204(2), 217-223.
  • Lin, C. Y., et al. (2009). Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. Toxicology, 260(1-3), 16-27. [Link]

  • Murata, Y., et al. (1993). Eighty-one-week carcinogenicity study of 1-methylnaphthalene in B6C3F1 mice. Food and Chemical Toxicology, 31(7), 481-487.
  • National Toxicology Program. (1992). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Naphthalene (CAS No. 91-20-3) in B6C3F1 Mice (Inhalation Studies). NTP TR 410. [Link]

  • RIFM. (2021c). Bacterial reverse mutation assay of 1-Methylnaphthalene. RIFM Report Number 10565.
  • RTECS (Registry of Toxic Effects of Chemical Substances). (2023). 1-Methylnaphthalene.
  • Shultz, M. A., et al. (2001). Role of murine cytochrome P-450 2F2 in metabolic activation of naphthalene and metabolism of other xenobiotics. The Journal of pharmacology and experimental therapeutics, 296(1), 124-132. [Link]

  • ATSDR (Agency for Toxic Substances and Disease Registry). (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]

  • Wang, D., et al. (2020). In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation. Chemico-biological interactions, 328, 109199. [Link]

  • Kulka, U., et al. (1988). Genotoxicity of 1- and 2-methylnaphthalene in the Ames/Salmonella and in the sister-chromatid exchange test with human lymphocytes.
  • Shultz, M. A., et al. (2001). Role of murine cytochrome P-450 2F2 in metabolic activation of naphthalene and metabolism of other xenobiotics. The Journal of pharmacology and experimental therapeutics, 296(1), 124-132. [Link]

  • Bio-Rad. (n.d.). Naphthalene metabolism Pathway Map. [Link]

  • Genter, M. B., et al. (2006). Naphthalene toxicity in mice and aryl hydrocarbon receptor-mediated CYPs. Biochemical and biophysical research communications, 348(1), 120-123. [Link]

  • ECHA (European Chemicals Agency). (2023). 1-Methylnaphthalene. [Link]

  • New Jersey Department of Environmental Protection. (2015). Interim Ground Water Criterion for 1-Methylnaphthalene. [Link]

  • AERU. (n.d.). 1-methylnaphthalene. University of Hertfordshire. [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • AERU. (n.d.). 1-methylnaphthalene. University of Hertfordshire. [Link]

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A Definitive Guide to Confirming the Structure of 2-Ethoxy-1-methylnaphthalene Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a non-negotiable cornerstone of scientific rigor. Polysubstituted aromatic systems, such as the naphthalene derivatives central to many pharmaceutical scaffolds, often present a significant analytical challenge. Simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can be insufficient, leaving ambiguity in the precise placement of substituents on the aromatic core. This guide provides an in-depth comparison of how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to overcome these challenges, offering definitive and irrefutable structural evidence. We will use the exemplar case of a 2-Ethoxy-1-methylnaphthalene derivative to illustrate the power of this integrated approach.

Part 1: The Analytical Challenge: Beyond One-Dimensional Analysis

The synthesis of polysubstituted naphthalenes can yield several potential isomers.[1] For a molecule like this compound, 1D ¹H and ¹³C NMR spectra provide initial clues—such as the presence of a methyl group, an ethoxy group, and the correct number of aromatic protons and carbons. However, they often fail to definitively establish the connectivity. Key challenges include:

  • Isomeric Ambiguity: How can we be certain of the 1,2-substitution pattern versus a 1,3-, 2,7-, or other isomeric arrangement?

  • Signal Overlap: The aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm) for naphthalene derivatives can be crowded, making clear assignment of individual protons and their coupling patterns difficult.[2][3]

  • Lack of Direct Connectivity Information: 1D spectra do not inherently reveal which proton is coupled to which, or which proton is attached to which carbon, beyond what can be inferred from coupling constants and chemical shifts.

To overcome these limitations, we must turn to 2D NMR, which spreads spectral information across two frequency dimensions, resolving overlap and revealing correlations between nuclei.[4] This multi-faceted approach transforms ambiguity into certainty, a critical step in both academic research and regulated pharmaceutical development.[5][6]

Part 2: The 2D NMR Workflow: An Integrated Strategy

A successful structural elucidation does not rely on a single experiment but on a logical, integrated workflow. Each 2D NMR experiment provides a unique piece of the puzzle, and their combined data builds a self-validating structural argument.

G cluster_0 Phase 1: Initial Scans cluster_1 Phase 2: Correlation Spectroscopy cluster_2 Phase 3: Structure Verification Sample Sample Preparation (5-10 mg in 0.6 mL CDCl3) OneD_H 1D ¹H NMR (Proton Environment) Sample->OneD_H OneD_C 1D ¹³C NMR / DEPT (Carbon Skeleton & Type) OneD_H->OneD_C COSY ¹H-¹H COSY (Map ¹H-¹H Spin Systems) OneD_C->COSY Initial Assignments HSQC ¹H-¹³C HSQC (Link ¹H to Directly-Attached ¹³C) COSY->HSQC HMBC ¹H-¹³C HMBC (Establish Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Integration Data Synthesis & Integration HMBC->Integration All Correlation Data Structure Unambiguous Structure Confirmed Integration->Structure

Caption: Integrated 2D NMR workflow for structural elucidation.

Part 3: Deconstructing the Molecule: Step-by-Step 2D NMR Analysis

Let's assume we have acquired the initial 1D spectra for our compound. We observe signals for a methyl group (~2.5 ppm), an ethoxy group (a quartet ~4.1 ppm and a triplet ~1.5 ppm), and a complex multiplet pattern for 6 aromatic protons. The ¹³C spectrum shows 12 distinct aromatic carbons plus the signals for the two substituents. Now, we apply our 2D toolkit.

¹H-¹H COSY: Mapping the Proton Framework

Core Principle: Correlation Spectroscopy (COSY) identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH or ³JHH).[7] Cross-peaks in a COSY spectrum connect two protons that are neighbors in a spin system.

Experimental Rationale: For our naphthalene derivative, the primary goal of the COSY experiment is to trace the connectivity between the aromatic protons. The naphthalene core has two fused rings, which will contain distinct spin systems. By identifying which protons are coupled, we can piece together the proton framework of each ring.

Expected Correlations & Data Interpretation: In a this compound, we expect to see two separate aromatic spin systems:

  • A two-proton system (H-3 and H-4) showing a correlation to each other.

  • A four-proton system (H-5, H-6, H-7, H-8) on the unsubstituted ring, where H-5 correlates with H-6, H-6 with H-7, and H-7 with H-8.

The ethoxy group will also show a clear COSY cross-peak between the methylene (-OCH₂-) and methyl (-CH₃) protons. The singlet from the C1-methyl group will, crucially, show no COSY correlations to any aromatic protons, immediately confirming its isolated nature.

¹H-¹³C HSQC: Assigning Directly Bonded Carbons

Core Principle: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates a proton with the carbon to which it is directly attached.[8] Each cross-peak represents a one-bond C-H connection.

Experimental Rationale: The HSQC experiment is the most reliable method for unambiguously assigning the chemical shifts of protonated carbons.[9] It acts as a bridge, linking the proton assignments from the COSY spectrum directly to the carbon skeleton. An edited HSQC can further differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, providing similar information to a DEPT-135 experiment but with much higher sensitivity.[8]

Expected Correlations & Data Interpretation: The HSQC spectrum will show a cross-peak for every C-H bond in the molecule.

Proton Signal (¹H)Expected ¹H Shift (ppm)Correlated Carbon (¹³C)Expected ¹³C Shift (ppm)
-CH₃ (at C1)~2.5C-Methyl~15
H-3~7.2C-3~105
H-4~7.8C-4~128
Aromatic Protons~7.3-7.9Aromatic CH Carbons~120-129
-OCH₂-~4.1C-Methylene~64
-OCH₂CH~1.5C-Methyl (Ethoxy)~15

Note: Chemical shifts are estimates based on related structures like 2-ethoxynaphthalene and 1-methylnaphthalene.[10][11]

This experiment allows us to assign with certainty the chemical shifts for all seven protonated carbons (six aromatic CH, one C1-methyl, and the two ethoxy carbons). The remaining unassigned carbon signals from the 1D ¹³C spectrum must therefore belong to the five quaternary carbons (C-1, C-2, C-4a, C-8a, and the ethoxy-bearing C-2).

¹H-¹³C HMBC: Unveiling the Molecular Skeleton

Core Principle: Heteronuclear Multiple Bond Correlation (HMBC) is the key to assembling the final structure. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH), and sometimes four bonds in conjugated systems.[12] Crucially, one-bond correlations are suppressed.[8]

Experimental Rationale: HMBC allows us to connect the molecular fragments we've identified. We can "walk" around the molecule by observing long-range correlations from protons with known assignments (from COSY and HSQC) to carbons, especially the unassigned quaternary carbons. This is how we will definitively place the methyl and ethoxy groups.

Expected Correlations & Data Interpretation: The HMBC spectrum provides the definitive evidence for the 1,2-substitution pattern. The key correlations to look for are:

  • From the C1-Methyl Protons (~2.5 ppm):

    • A strong three-bond correlation (³JCH) to C-2 .

    • A strong two-bond correlation (²JCH) to C-1 .

    • A three-bond correlation (³JCH) to the bridgehead carbon C-8a .

  • From the Ethoxy Methylene Protons (-OCH₂-, ~4.1 ppm):

    • A strong two-bond correlation (²JCH) to C-2 .

  • From Aromatic Proton H-3 (~7.2 ppm):

    • A two-bond correlation (²JCH) to C-2 and C-4 .

    • A three-bond correlation (³JCH) to C-1 and C-4a .

The observation of a correlation from the methyl protons to the same carbon (C-2) that shows a correlation from the ethoxy protons is irrefutable proof of their relative positioning.

Part 4: Data Synthesis and Final Confirmation

By combining the data, the structure becomes self-evident.

  • COSY defines the proton spin systems on each ring.

  • HSQC links these protons to their attached carbons.

  • HMBC connects these C-H fragments across quaternary carbons and links the substituents to the correct positions on the naphthalene core.

The diagram below visually summarizes the key HMBC and COSY correlations that lock in the structure of this compound.

Caption: Key COSY and HMBC correlations confirming connectivity.

Part 5: Experimental Protocols

For trustworthy and reproducible results, adherence to a validated protocol is essential.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument & 1D Spectra Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire a standard 1D proton spectrum with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum with 1024 or more scans, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds. A DEPT-135 experiment should also be run to differentiate CH/CH₃ from CH₂ carbons.

3. 2D Spectra Acquisition:

  • gCOSY (Gradient-Selected COSY):

    • Number of scans (NS): 2-4

    • Increments in F1: 256-512

    • Spectral width (F1 and F2): ~10-12 ppm

  • gHSQC (Gradient-Selected HSQC):

    • Number of scans (NS): 2-8

    • Increments in F1: 256

    • ¹H Spectral Width (F2): ~10-12 ppm

    • ¹³C Spectral Width (F1): ~160-180 ppm

    • Set for one-bond ¹JCH coupling of ~145 Hz.

  • gHMBC (Gradient-Selected HMBC):

    • Number of scans (NS): 8-16

    • Increments in F1: 256

    • ¹H Spectral Width (F2): ~10-12 ppm

    • ¹³C Spectral Width (F1): ~200-220 ppm

    • Optimized for long-range coupling (ⁿJCH) of 8 Hz.

4. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation, phase correction, and baseline correction for all spectra.

  • Calibrate the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.

Conclusion

While 1D NMR is an indispensable first step in structural analysis, it is often insufficient for the definitive characterization of complex molecules like polysubstituted naphthalenes. The integrated application of 2D NMR techniques—COSY, HSQC, and HMBC—provides a robust, multi-dimensional dataset that resolves ambiguity and builds a verifiable model of molecular connectivity. This comprehensive approach is not merely an academic exercise; it represents the gold standard for structural confirmation in the pharmaceutical industry, ensuring the integrity of chemical entities from discovery through development.[9][13]

References

  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - Preprints.org. (2024). Available at: [Link]

  • The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. (n.d.). Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing - MDPI. (n.d.). Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Available at: [Link]

  • Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and... | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]

  • cosy hsqc hmbc: Topics by Science.gov. (n.d.). Available at: [Link]

  • Synthesis of Polysubstituted Naphthalenes by a Hydride Shift Mediated C-H Bond Functionalization/Aromatization Sequence - PubMed. (2024). Available at: [Link]

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022). Available at: [Link]

  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - ResearchGate. (2025). Available at: [Link]

  • Chemical structures of different 2,6 substituted naphthalene derivatives - ResearchGate. (n.d.). Available at: [Link]

  • 6.5 NMR Theory and Experiment – Organic Chemistry I - KPU Pressbooks. (n.d.). Available at: [Link]

  • 1-Methylnaphthalene|1me-naphthalene|C11H10 - The Pherobase NMR. (2025). Available at: [Link]

  • Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry - Books. (2023). Available at: [Link]

  • NMR Spectroscopy - MSU chemistry. (n.d.). Available at: [Link]

  • 2-methylnaphthalene (C11H10) - bmse000537 - BMRB. (n.d.). Available at: [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020). Available at: [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - PubMed Central. (n.d.). Available at: [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Available at: [Link]

  • Basics of NMR Spectroscopy - UConn Health. (2016). Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751) - Human Metabolome Database. (n.d.). Available at: [Link]

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  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion - ACS Publications. (n.d.). Available at: [Link]

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Validating Synthesis of 2-Ethoxy-1-methylnaphthalene: A Comparative Guide to Established Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of novel and existing chemical entities is paramount. 2-Ethoxy-1-methylnaphthalene is a key structural motif found in various research compounds and serves as a valuable building block in organic synthesis. This guide provides an in-depth, inter-laboratory validation and comparison of two robust protocols for its synthesis: the classic Williamson Ether Synthesis and the copper-catalyzed Ullmann Condensation.

This document moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of each method, offering insights honed from field experience to explain the rationale behind procedural choices. The objective is to equip scientists with the necessary information to select and implement the protocol best suited to their laboratory's capabilities, scale, and purity requirements. Each protocol is designed as a self-validating system, complete with detailed characterization and purification steps to ensure the integrity of the final product.

Section 1: Comparative Overview of Synthesis Strategies

The formation of the ether linkage in this compound can be approached from two primary disconnection points, each corresponding to a well-established synthetic methodology.

  • Protocol A: Williamson Ether Synthesis. This method involves an SN2 reaction between the nucleophilic oxygen of a naphthoxide and an electrophilic ethylating agent. It is one of the most fundamental and reliable methods for preparing ethers.[1][2]

  • Protocol B: Ullmann Condensation. This protocol utilizes a copper-catalyzed cross-coupling reaction between an aryl halide and an alkoxide.[3][4] While historically requiring harsh conditions, modern advancements have improved its applicability.[5]

The choice between these pathways depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions.

Section 2: Protocol A - Williamson Ether Synthesis

The Williamson ether synthesis is a stalwart of organic chemistry, prized for its reliability and straightforward execution.[6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In the first step, the phenolic proton of 1-methyl-2-naphthol is abstracted by a base to form a potent nucleophile, the 1-methyl-2-naphthoxide anion. This anion then attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide, displacing the iodide leaving group to form the target ether.

Mechanistic Rationale

The efficacy of this SN2 reaction is contingent on several factors. The electrophile must be unhindered at the reaction center; primary halides like ethyl iodide are ideal.[7] The choice of base is also critical; a base strong enough to deprotonate the naphthol (pKa ≈ 9.5-10) without promoting side reactions is required. Common choices include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[2][8] The solvent must be capable of dissolving the reactants and facilitating the SN2 mechanism, with polar aprotic solvents like DMF or acetone often being employed.

Visualizing the Williamson Ether Synthesis Workflow

Williamson Ether Synthesis Workflow cluster_prep Step 1: Naphthoxide Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Workup & Purification prep_reactants 1-Methyl-2-naphthol + Base (e.g., NaOH) prep_solvent Add Solvent (e.g., DMF) prep_reactants->prep_solvent stir_deprotonation Stir at RT prep_solvent->stir_deprotonation naphthoxide Formation of Sodium 1-methyl-2-naphthoxide stir_deprotonation->naphthoxide add_ethyl_iodide Add Ethyl Iodide naphthoxide->add_ethyl_iodide heat_reaction Heat to 50-60 °C (Monitor by TLC) add_ethyl_iodide->heat_reaction product_formation This compound heat_reaction->product_formation quench Quench with H₂O product_formation->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry_concentrate Dry (Na₂SO₄) & Concentrate wash->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for the Williamson ether synthesis.

Detailed Experimental Protocol (Protocol A)

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Role
1-Methyl-2-naphtholC₁₁H₁₀O158.20Starting Material
Sodium Hydroxide (NaOH)NaOH40.00Base
Ethyl Iodide (C₂H₅I)C₂H₅I155.97Ethylating Agent
Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
Saturated NaCl (Brine)NaCl58.44Washing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent
Silica Gel (230-400 mesh)SiO₂60.08Stationary Phase
Hexanes/Ethyl Acetate--Eluent

Procedure:

  • Naphthoxide Formation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-2-naphthol (5.00 g, 31.6 mmol).

  • Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF, 40 mL) and stir until the solid dissolves.

  • Carefully add sodium hydroxide pellets (1.39 g, 34.8 mmol, 1.1 eq) to the solution. The mixture may warm slightly. Stir at room temperature for 30 minutes to ensure complete formation of the sodium naphthoxide.

  • Etherification: Add ethyl iodide (3.05 mL, 5.94 g, 38.1 mmol, 1.2 eq) dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to 55 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting naphthol is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water.

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) followed by saturated brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 98:2) to afford this compound as a clear oil or low-melting solid.

Section 3: Protocol B - Ullmann Condensation

The Ullmann condensation is a classic method for forming C-O bonds, particularly for the synthesis of diaryl ethers and aryl alkyl ethers.[3] It involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base.[4] For this synthesis, 2-bromo-1-methylnaphthalene reacts with sodium ethoxide, facilitated by a copper(I) catalyst.

Mechanistic Rationale

The precise mechanism of the Ullmann reaction can be complex, but it is generally believed to involve the formation of an organocopper intermediate. A plausible cycle begins with the oxidative addition of the aryl bromide to a Cu(I) species. The resulting aryl-Cu(III)-bromide intermediate can then undergo ligand exchange with the ethoxide. The final step is a reductive elimination that forms the C-O bond of the product and regenerates the active Cu(I) catalyst. Traditional Ullmann reactions required stoichiometric copper and very high temperatures (>200 °C).[3] However, the use of copper(I) salts like CuI and polar aprotic solvents like DMF or pyridine allows the reaction to proceed under more manageable conditions.[5]

Visualizing the Ullmann Condensation Pathway

Ullmann Condensation cluster_overall CuI Cu(I) Catalyst OxAdd Ar-Cu(III)-Br CuI->OxAdd Oxidative Addition ArBr 2-Bromo-1-methylnaphthalene (Ar-Br) ArBr->OxAdd EtONa Sodium Ethoxide (EtO⁻ Na⁺) LigEx Ar-Cu(III)-OEt EtONa->LigEx Ligand Exchange OxAdd->LigEx LigEx->CuI Catalyst Regeneration Product This compound (Ar-OEt) LigEx->Product Reductive Elimination ArBr_overall->Product_overall + NaOEt, CuI (cat.)

Caption: Proposed catalytic cycle for the Ullmann condensation.

Detailed Experimental Protocol (Protocol B)

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Role
2-Bromo-1-methylnaphthaleneC₁₁H₉Br221.10Starting Material
Sodium Ethoxide (NaOEt)C₂H₅NaO68.05Nucleophile/Base
Copper(I) Iodide (CuI)CuI190.45Catalyst
PyridineC₅H₅N79.10Solvent
TolueneC₇H₈92.14Extraction Solvent
Ammonium Chloride (aq.)NH₄Cl53.49Quenching Agent
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent
Silica Gel (230-400 mesh)SiO₂60.08Stationary Phase
Hexanes/Toluene--Eluent

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add copper(I) iodide (0.30 g, 1.58 mmol, 0.1 eq).

  • Add sodium ethoxide (1.61 g, 23.7 mmol, 1.5 eq) and 2-bromo-1-methylnaphthalene (3.50 g, 15.8 mmol).

  • Evacuate the tube and backfill with an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction: Add anhydrous pyridine (30 mL) via syringe.

  • Fit the tube with a reflux condenser and heat the mixture to reflux (approx. 115 °C) with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Quench by carefully adding 50 mL of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove insoluble copper salts, washing the pad with toluene (2 x 20 mL).

  • Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase with toluene (2 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/toluene gradient to yield the pure ether.

Section 4: Protocol Comparison and Validation

The validation of a synthesis protocol extends beyond mere successful product formation. It requires a critical evaluation of performance metrics that impact its utility in different research and development settings.

Data Summary and Performance Metrics
ParameterProtocol A: Williamson Ether SynthesisProtocol B: Ullmann CondensationRationale & Justification
Starting Materials 1-Methyl-2-naphthol, Ethyl Iodide2-Bromo-1-methylnaphthalene, Sodium EthoxideAvailability and cost of starting materials can be a deciding factor. Naphthols are often more accessible than their corresponding aryl bromides.
Reaction Conditions Mild (55 °C)Harsh (Reflux in Pyridine, ~115 °C)The Williamson synthesis is significantly milder, making it compatible with more sensitive functional groups and requiring less energy.[1]
Reagent Toxicity Ethyl iodide is a known alkylating agent. DMF is a reprotoxin.Pyridine is toxic and has a noxious odor. Copper salts have moderate toxicity.Both protocols use hazardous materials, but the high-boiling, toxic solvent in the Ullmann protocol presents a greater handling challenge.
Typical Yield High (Typically >85%)Moderate to Good (Typically 60-85%)The SN2 mechanism of the Williamson synthesis is generally highly efficient, leading to excellent yields.[7][8] Ullmann yields can be more variable.[5]
Scalability ExcellentModerateThe homogenous nature and mild conditions of the Williamson synthesis make it easily scalable. The Ullmann reaction can be more challenging to scale due to heterogeneity and high temperatures.
Workup/Purification Straightforward liquid-liquid extraction and chromatography.Requires filtration of copper salts; potential for product contamination with copper.The removal of copper byproducts in the Ullmann workup adds a step and a potential source of impurity.
Self-Validation TLC monitoring is simple. Product is readily characterized by NMR, MS.GC-MS is effective for monitoring. ICP-MS may be needed to quantify residual copper.Standard analytical techniques are sufficient for validation. For pharmaceutical applications, residual metal analysis for Protocol B is crucial.
Expertise & Experience: Causality Behind Experimental Choices
  • Why Sodium Hydroxide in Protocol A? While stronger bases like sodium hydride (NaH) could be used, NaOH is less hazardous, cheaper, and sufficiently basic to deprotonate the naphthol, making it a practical choice for routine lab work.[7]

  • Why Copper(I) Iodide in Protocol B? CuI is a common and effective pre-catalyst for Ullmann reactions. It is relatively stable to air compared to some other Cu(I) sources and is commercially available in high purity.

  • Why Pyridine as a Solvent in Protocol B? Pyridine serves a dual role. It is a high-boiling polar solvent that can dissolve the reactants and, as a ligand, it can coordinate to the copper center, potentially stabilizing catalytic intermediates and facilitating the reaction.[3]

Section 5: Characterization and Quality Control

Independent of the chosen protocol, rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and distinct aromatic protons. The chemical shifts of the aromatic protons will confirm the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the total number of unique carbon atoms. Key signals include those for the methyl carbon, the two ethoxy carbons, and the twelve aromatic carbons.

  • Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the product (C₁₃H₁₄O = 186.25 g/mol ) and can be used to assess purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic C-O stretching frequencies for the ether linkage (typically in the 1250-1000 cm⁻¹ region) and aromatic C-H and C=C stretching.

Conclusion and Recommendations

Both the Williamson ether synthesis and the Ullmann condensation represent viable and validated pathways to this compound.

  • Protocol A (Williamson Ether Synthesis) is unequivocally the superior choice for most laboratory applications. Its mild conditions, high yields, straightforward scalability, and simple workup make it the more efficient, safer, and cost-effective method. It should be considered the primary route for synthesizing this target molecule.

  • Protocol B (Ullmann Condensation) serves as a valid alternative, particularly if the starting material, 2-bromo-1-methylnaphthalene, is readily available and 1-methyl-2-naphthol is not. While its harsher conditions and more complex workup are disadvantages, it is a robust reaction that can deliver the desired product when the Williamson route is not feasible.

For any laboratory undertaking this synthesis, it is recommended to first attempt Protocol A. If starting material constraints necessitate the use of Protocol B, careful attention must be paid to inert atmosphere techniques and the complete removal of copper during purification, especially if the compound is intended for biological or pharmaceutical applications.

References

  • Morsch, L. (2023). 18.2 Preparing Ethers. In Organic Chemistry. LibreTexts. [Link]

  • OpenStax. (n.d.). 18.2 Preparing Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Esteb, J.J., Magers, J.R., McNulty, L., Morgan, P., & Wilson, A.M. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory. Journal of Chemical Education, 86(7), 850. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE. Organic Syntheses, 20, 11. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • University of the Sciences. (n.d.). The Williamson Ether Synthesis. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

Sources

A Senior Application Scientist's Guide to the Effects of Substituents on the Photophysical Properties of Naphthalenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular probes and functional materials, naphthalene and its derivatives represent a cornerstone class of compounds. Their inherent fluorescence, coupled with a rigid bicyclic aromatic structure, makes them exceptional candidates for a wide array of applications, from fluorescent labeling in biological imaging to components in organic light-emitting diodes (OLEDs). The true power of the naphthalene scaffold, however, lies in its tunability. The strategic placement of substituents on the naphthalene ring can dramatically alter its photophysical properties, allowing for the fine-tuning of absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes.

This guide provides an in-depth comparison of the effects of various substituents on the photophysical characteristics of naphthalenes. We will delve into the underlying electronic principles governing these changes and provide supporting experimental data. Furthermore, this guide offers detailed, field-proven protocols for the key spectroscopic techniques used to characterize these molecules, empowering researchers to confidently and accurately evaluate their own novel naphthalene derivatives.

The Intrinsic Photophysics of Naphthalene: A Jablonski Diagram Perspective

Before exploring the impact of substituents, it is crucial to understand the fundamental photophysical processes that govern the behavior of the parent naphthalene molecule. These processes can be elegantly visualized using a Jablonski diagram.

Jablonski cluster_0 Singlet States cluster_1 Triplet States S0 S₀ (Ground State) S2 S₂ (Second Excited Singlet State) S0->S2 Absorption (fs) S1 S₁ (First Excited Singlet State) S1->S0 Fluorescence (ns) S1->S0 Non-radiative Decay T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ns-µs) S2->S1 Internal Conversion (ps) T1->S0 Phosphorescence (ms-s) T1->S0 Non-radiative Decay

Caption: A simplified Jablonski diagram illustrating the principal photophysical pathways for naphthalene.

Upon absorption of a photon of appropriate energy, a naphthalene molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). This process is extremely rapid, occurring on the femtosecond timescale. From the higher excited singlet state (S₂), the molecule typically undergoes rapid, non-radiative internal conversion to the first excited singlet state (S₁).

From the S₁ state, the molecule has several competing pathways for de-excitation:

  • Fluorescence: A radiative process where a photon is emitted, returning the molecule to the ground state. This occurs on the nanosecond timescale.

  • Intersystem Crossing: A non-radiative transition to an excited triplet state (T₁). This process is formally spin-forbidden but can occur, particularly in the presence of heavy atoms.

  • Non-radiative Decay: De-excitation through vibrational relaxation (heat dissipation) without the emission of a photon.

Once in the T₁ state, the molecule can return to the ground state via:

  • Phosphorescence: A slow, spin-forbidden radiative decay that emits a photon at a longer wavelength than fluorescence.

  • Non-radiative Decay.

The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF) , which is the ratio of the number of photons emitted to the number of photons absorbed. Substituents on the naphthalene ring can significantly influence the rates of these competing de-excitation pathways, thereby altering the molecule's photophysical properties.

The Influence of Substituents: A Comparative Analysis

The electronic nature of a substituent plays a pivotal role in modulating the photophysical properties of the naphthalene core. Substituents are broadly classified as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs)

EDGs, such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups, increase the electron density of the naphthalene ring through resonance and inductive effects. This has several key consequences:

  • Bathochromic Shift (Red Shift): EDGs raise the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO energy gap. This results in the absorption and emission maxima shifting to longer wavelengths (a red shift).[1][2]

  • Increased Molar Absorptivity (ε): The presence of EDGs often leads to an increase in the molar extinction coefficient, indicating a higher probability of light absorption at a given wavelength.[1]

  • Enhanced Fluorescence Quantum Yield (ΦF): By increasing the electron density, EDGs can enhance the rate of radiative decay (fluorescence) relative to non-radiative pathways, leading to higher quantum yields.[3] For instance, the conjugation of an electron-donating group onto a naphthalimide moiety has been shown to increase fluorescence quantum yields.[3]

A notable example is the comparison of alkoxy-substituted 1,8-naphthalimides. Alkoxy-hydroxy and dioxa-naphthalimide derivatives exhibit very high fluorescence quantum yields of approximately 90%, while dialkoxy analogues show significantly lower efficiencies (<30%), suggesting the presence of alternative non-radiative decay channels in the latter.[1]

Electron-Withdrawing Groups (EWGs)

EWGs, such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups, decrease the electron density of the naphthalene ring. Their effects are often opposite to those of EDGs:

  • Hypsochromic Shift (Blue Shift) or Bathochromic Shift: The effect of EWGs on the absorption and emission maxima is more complex. While they lower the energy of the LUMO, their impact on the HOMO can vary. In some cases, a blue shift is observed. However, in donor-π-acceptor systems, where an EWG is paired with an EDG, a significant red shift can occur due to intramolecular charge transfer (ICT).[4] The participation of the electron-withdrawing group in π-conjugation decreases the LUMO level and narrows the energy gap.[5]

  • Decreased Fluorescence Quantum Yield (ΦF): EWGs can promote non-radiative decay pathways, such as intersystem crossing, leading to a decrease in the fluorescence quantum yield.

The Heavy-Atom Effect

The introduction of heavy atoms, such as halogens (I, Br), either directly onto the naphthalene ring or in the solvent, can have a profound impact on the photophysical properties. This "heavy-atom effect" enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁).[6] This leads to:

  • Reduced Fluorescence: A significant decrease in fluorescence intensity and quantum yield.

  • Enhanced Phosphorescence: A corresponding increase in the intensity and quantum yield of phosphorescence. The decay of naphthalene phosphorescence has been observed to be affected by the presence of chlorinated compounds due to the external heavy-atom effect.[7]

Steric Effects

The size and position of substituents can also influence the photophysical properties through steric hindrance. Bulky groups can disrupt the planarity of the naphthalene ring system, which can affect the extent of π-conjugation and, consequently, the absorption and emission characteristics.

Summary of Substituent Effects on Naphthalene Photophysical Properties
Substituent TypeEffect on Absorption/EmissionEffect on Fluorescence Quantum Yield (ΦF)Underlying Mechanism
Electron-Donating Groups (EDGs) Bathochromic (Red) Shift[1]Generally Increases[3]Increased HOMO energy, enhanced radiative decay rate.
Electron-Withdrawing Groups (EWGs) Variable (can be blue or red shifted)[4][5]Generally DecreasesLowered LUMO energy, potential for increased non-radiative decay.
Heavy Atoms Minimal ShiftSignificantly DecreasesEnhanced spin-orbit coupling, promoting intersystem crossing to the triplet state.[6]
Bulky Groups Can cause shifts due to altered planarityCan increase or decrease depending on the specific interactionsSteric hindrance affecting π-conjugation and molecular geometry.

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization of the photophysical properties of naphthalene derivatives is paramount for their successful application. The following section provides detailed, step-by-step protocols for key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λmax) and the molar extinction coefficient (ε).

UV_Vis_Workflow A Prepare Stock Solution B Prepare Serial Dilutions A->B C Acquire UV-Vis Spectra B->C D Determine λmax C->D E Plot Absorbance vs. Concentration C->E F Calculate Molar Extinction Coefficient (ε) E->F

Caption: Workflow for determining molar extinction coefficient using UV-Vis spectroscopy.

Protocol:

  • Solvent Selection: Choose a UV-grade solvent in which the naphthalene derivative is soluble and that does not absorb in the spectral region of interest. Cyclohexane is a common choice for nonpolar naphthalenes.[8]

  • Preparation of a Stock Solution: Accurately weigh a known mass of the naphthalene derivative and dissolve it in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.[9]

  • Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution, typically in the concentration range that gives absorbance values between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.[9]

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan. For naphthalene derivatives, a range of 200-450 nm is typically appropriate.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the sample holder. Run a baseline correction to subtract the solvent's absorbance.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the most dilute sample solution before filling it.

    • Place the cuvette in the sample holder and record the absorption spectrum.

    • Repeat this process for all the prepared dilutions, moving from the least concentrated to the most concentrated.

  • Data Analysis:

    • From the spectra, identify the wavelength of maximum absorbance (λmax).

    • Create a plot of absorbance at λmax versus concentration for the series of dilutions.

    • Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm.

Steady-State Fluorescence Spectroscopy and Quantum Yield Determination

This technique measures the fluorescence emission spectrum and is used to determine the fluorescence quantum yield (ΦF) relative to a known standard.

FQY_Workflow A Select a Standard B Prepare Sample and Standard Solutions A->B C Measure UV-Vis Absorbance B->C D Acquire Fluorescence Spectra C->D E Integrate Fluorescence Intensity D->E F Calculate Quantum Yield E->F

Caption: Workflow for the relative measurement of fluorescence quantum yield.

Protocol:

  • Selection of a Fluorescence Standard: Choose a standard with a well-documented quantum yield and an absorption profile that overlaps with the sample. For naphthalene derivatives, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or anthracene in ethanol (ΦF = 0.27) are common choices.

  • Preparation of Sample and Standard Solutions:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • UV-Vis Absorbance Measurements: Record the absorbance of each sample and standard solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution, ensuring the emission range covers the entire emission profile of the compound.

    • It is critical to use the same instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after a short pulse of excitation, providing the fluorescence lifetime (τF). Time-Correlated Single Photon Counting (TCSPC) is a widely used method for this purpose.[10][11]

Protocol:

  • Instrument Setup:

    • Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).[12]

    • Select an excitation wavelength that is strongly absorbed by the sample.

  • Sample Preparation: Prepare a dilute solution of the naphthalene derivative, with an absorbance of approximately 0.1 at the excitation wavelength.

  • Data Acquisition:

    • Excite the sample with the pulsed light source.

    • The detector measures the arrival time of individual emitted photons relative to the excitation pulse.

    • This process is repeated for millions of excitation-emission cycles to build up a histogram of photon arrival times, which represents the fluorescence decay profile.[10]

  • Data Analysis:

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τF).

    • Deconvolution of the instrument response function (IRF) is necessary for accurate lifetime determination, especially for short lifetimes.

Conclusion

The photophysical properties of naphthalene derivatives are highly sensitive to the nature and position of substituents on the aromatic core. A thorough understanding of these structure-property relationships is essential for the rational design of novel fluorescent probes, sensors, and materials with tailored optical characteristics. By leveraging the principles outlined in this guide and employing the detailed experimental protocols, researchers can effectively characterize and optimize their naphthalene-based systems for a wide range of scientific and technological applications. The ability to precisely tune the absorption, emission, and quantum efficiency of these versatile molecules will continue to drive innovation in fields ranging from medicinal chemistry to materials science.

References

  • Functionalization of the 1,8-Naphthalimide Core with Weak Nucleophiles. American Chemical Society. (2026). [Link]

  • Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. National Institutes of Health. (2025). [Link]

  • Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Royal Society of Chemistry. (2024). [Link]

  • Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. Shimadzu Scientific Instruments. (2023). [Link]

  • Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors. ResearchGate. (2021). [Link]

  • Heavy Atom Effect on the Phosphorescence of Aromatic Hydrocarbons. II. Quenching of Perdeuterated Naphthalene by Alkali Halide. The Journal of Chemical Physics. (1970). [Link]

  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. (n.d.). [Link]

  • Application Note: Time-resolved Fluorescence Spectroscopy and Microscopy in Materials Science. PicoQuant. (n.d.). [Link]

  • Photophysical properties of 1-14. ResearchGate. (n.d.). [Link]

  • The photophysical properties of naphthalene bridged disilanes. Royal Society of Chemistry. (2021). [Link]

  • Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors. New Journal of Chemistry. (2021). [Link]

  • Measuring Total Naphthalene Hydrocarbons in Aviation Fuels by UV-Vis Spectroscopy. Agilent. (2025). [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. National Institutes of Health. (2011). [Link]

  • A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv. (2024). [Link]

  • Normalized UV-vis absorption spectra of the naphthalene derivatives in... ResearchGate. (n.d.). [Link]

  • Photoinduced energy–electron transfer studies with naphthalene diimides. ResearchGate. (2019). [Link]

  • Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60. ACS Omega. (2022). [Link]

  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. National Institute of Standards and Technology. (2014). [Link]

  • Time-resolved fluorescence methods (IUPAC Technical Report). ResearchGate. (2014). [Link]

  • Recording Fluorescence Quantum Yields. HORIBA. (n.d.). [Link]

  • Time-resolved fluorescence imaging [WEBINAR]. YouTube. (2024). [Link]

  • Decay of Naphthalene Phosphorescence in the Presence of Some Chlorinated Compounds. An External Heavy Atom Effect. Bulletin of the Chemical Society of Japan. (1971). [Link]

  • Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. MDPI. (2023). [Link]

  • D1840 – 07 - Standard Test Method for - Naphthalene Hydrocarbons in Aviation Turbine Fuels by Ultraviolet Spectrophotometry. ASTM International. (2007). [Link]

  • Fluorescence spectroscopy of naphthalene at high temperatures and pressures: Implications for fuel-concentration measurements. ResearchGate. (2011). [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. (2008). [Link]

  • Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics. (2020). [Link]

  • The Role of Electron Donating and Electron Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogs. ResearchGate. (2022). [Link]

  • A practical guide to time-resolved fluorescence microscopy and spectroscopy. National Institutes of Health. (2024). [Link]

  • Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles. National Institutes of Health. (2014). [Link]

  • Spectroscopic Investigation of the Mechanism of the Intramolecular Heavy Atom Effect on the Phosphorescence Process. I. Naphthalene Emission. The Journal of Chemical Physics. (1965). [Link]

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